YZ129
Description
Properties
Molecular Formula |
C19H12N2O2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |
InChI Key |
NYDMVPHEEBVAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YZ129; YZ 129; YZ-129 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of YZ129
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule inhibitor of the HSP90-calcineurin-NFAT signaling pathway. The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular effects, and preclinical validation of this compound as a potential therapeutic agent for glioblastoma (GBM).
Core Mechanism of Action
This compound is a novel inhibitor that directly targets Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2][3] By binding to HSP90, this compound disrupts its chaperone activity on calcineurin, a calcium-sensitive phosphatase.[1][3] This interference prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT is unable to translocate to the nucleus, leading to the suppression of its downstream gene expression.[1][3]
Beyond its primary mechanism, this compound also demonstrates broader anti-cancer effects by suppressing other critical proto-oncogenic pathways, including those involved in hypoxia, glycolysis, and the PI3K/AKT/mTOR signaling axis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
| Assay | Parameter | Value | Cell Line/System |
| NFAT Nuclear Translocation | IC50 | 820 nM | HeLa cells stably expressing NFAT1-GFP |
| HSP90 Binding (Competitive FP) | IC50 | 29.5 nM | Recombinant HSP90α protein |
| Cell Proliferation (U87 GBM) | IC50 | Not explicitly stated | U87 Glioblastoma cells |
| Cell Proliferation (Normal Astrocytes) | IC50 | Not explicitly stated | Normal Astrocytes |
Table 1: In Vitro Efficacy of this compound
| Compound | Assay | Parameter | Value |
| This compound | HSP90 Competitive Binding | IC50 | 29.5 nM |
| 17-AAG (Control) | HSP90 Competitive Binding | IC50 | Comparable to this compound |
| 17-AAG (Control) | TG-induced NFAT nuclear entry | IC50 | 5.90 µM |
Table 2: Comparative Inhibitory Activity
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway affected by this compound and the workflow of a key experimental protocol.
References
YZ129: A Novel Inhibitor of the HSP90-Calcineurin-NFAT Pathway for Glioblastoma Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action
Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The discovery of novel therapeutic agents that can overcome resistance and target key oncogenic pathways is of paramount importance. This document provides a comprehensive technical overview of YZ129, a potent small-molecule inhibitor of the HSP90-calcineurin-NFAT signaling axis. This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. This guide details the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound
This compound was identified through a targeted screening for small-molecule inhibitors of the calcineurin-NFAT signaling pathway, a crucial axis in cellular regulation that is often dysregulated in cancer. The initial screening identified a lead compound, YZ01. Subsequent structural modifications, specifically the replacement of a 4-SO3H-naphthalene group with other aromatic rings, led to the synthesis of a series of derivatives. Among these, this compound, with its 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione core structure, exhibited the most potent inhibitory effect on NFAT nuclear translocation and was selected for further development.[1]
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is not fully detailed in the primary literature. However, based on the synthesis of similar 1,2-naphthoquinone and 1,4-naphthoquinone derivatives, a representative synthesis can be proposed. The general approach involves the reaction of a naphthoquinone precursor with an appropriate amine.
Representative Synthesis Protocol:
A common method for synthesizing N-substituted aminonaphthoquinones involves the nucleophilic substitution of a leaving group (such as a halogen) on the naphthoquinone ring with an amine.
-
Starting Materials: 2,3-dichloro-1,4-naphthoquinone and 6-aminoisoquinoline.
-
Reaction: 2,3-dichloro-1,4-naphthoquinone is reacted with 6-aminoisoquinoline in a suitable solvent, such as absolute methanol.
-
Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C). The reaction is often facilitated by a base to neutralize the HCl byproduct.
-
Mechanism: One of the chlorine atoms on the naphthoquinone ring is substituted by the amino group of 6-aminoisoquinoline. Due to the electronic properties of the quinone structure, typically only one chlorine atom is substituted.
-
Purification: The resulting product, 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione (this compound), is then purified using standard techniques such as recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Conditions |
| IC₅₀ (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP stable) | 820 nM | Thapsigargin-induced |
| Cell Cycle Arrest (G2/M Phase) | U87 Glioblastoma | 53% | 5 µM this compound for 24h |
| Control (G2/M Phase) | U87 Glioblastoma | 20% | DMSO for 24h |
| Apoptosis (Early) | U87 Glioblastoma | Increased | 5 µM this compound for 24h |
| Apoptosis (Late) | U87 Glioblastoma | Increased | 5 µM this compound for 24h |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Parameter | Treatment Group | Result |
| Tumor Growth | This compound | Substantially reduced |
| Tumor Bioluminescence | This compound | Significantly lower than control |
| Animal Model | Nude mice with U87-luciferase xenografts | - |
| Dosing Regimen | Intraperitoneal injection daily for 5 days | - |
Experimental Protocols
NFAT Nuclear Translocation Assay
This assay quantifies the inhibitory effect of this compound on the translocation of NFAT from the cytoplasm to the nucleus.
-
Cell Line: A stable HeLa cell line expressing NFAT1 tagged with Green Fluorescent Protein (NFAT1-GFP) is used.
-
Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or DMSO (as a control).
-
Stimulation: NFAT nuclear translocation is induced by treating the cells with 1 µM thapsigargin (TG), which causes an increase in intracellular calcium.
-
Imaging: After stimulation, cells are fixed and stained with a nuclear counterstain (e.g., DAPI). Images are acquired using high-content confocal microscopy.
-
Analysis: The ratio of nuclear to cytosolic GFP fluorescence intensity is calculated using image analysis software. The IC₅₀ value is determined by plotting the inhibition of NFAT translocation against the concentration of this compound.
Cell Cycle Analysis
This protocol details the method used to determine the effect of this compound on the cell cycle distribution of glioblastoma cells.
-
Cell Line: U87 glioblastoma cells.
-
Treatment: Cells are treated with 5 µM this compound or DMSO for 24 hours.
-
Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay
This assay quantifies the induction of apoptosis in glioblastoma cells following treatment with this compound.
-
Cell Line: U87 glioblastoma cells.
-
Treatment: Cells are treated with 5 µM this compound or DMSO for 24 hours.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Analysis: The cell population is quantified into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Glioblastoma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Animal Model: BALB/c nude mice (6-8 weeks old).
-
Tumor Implantation: U87 cells engineered to express luciferase (U87-Luc) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomly assigned to a control group (receiving vehicle) or a treatment group. The treatment group receives intraperitoneal injections of this compound daily for 5 days.
-
Tumor Monitoring: Tumor growth is monitored weekly by measuring tumor volume and by bioluminescence imaging.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by directly targeting the molecular chaperone Heat Shock Protein 90 (HSP90).[1] This interaction disrupts the HSP90 chaperone network, leading to a cascade of downstream effects that are detrimental to glioblastoma cells.
The Core HSP90-Calcineurin-NFAT Pathway
The primary mechanism of this compound involves the inhibition of the HSP90-calcineurin-NFAT signaling pathway.[1] In cancer cells, HSP90 chaperones and stabilizes calcineurin, a calcium-sensitive phosphatase.[1] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation into the nucleus, where they promote the expression of genes involved in cell proliferation and survival.[1] this compound binds to HSP90, antagonizing its chaperoning effect on calcineurin.[1] This destabilizes calcineurin, preventing the dephosphorylation and subsequent nuclear translocation of NFAT, thereby abrogating its transcriptional activity.[1]
References
In Vitro Characterization of YZ129: A Potent HSP90 Inhibitor for Glioblastoma
For Immediate Release
This technical guide provides an in-depth overview of the in vitro characterization of YZ129, a novel small molecule inhibitor of the HSP90-calcineurin-NFAT signaling pathway. This compound has demonstrated significant anti-tumor activity against glioblastoma by directly targeting Heat Shock Protein 90 (HSP90).[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Core Findings
This compound directly binds to HSP90, disrupting its chaperone function over calcineurin, a critical phosphatase for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This targeted inhibition leads to a cascade of anti-cancer effects in glioblastoma cells, including cell-cycle arrest, apoptosis, and the suppression of proliferation and migration.[1][2]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative metrics of this compound's in vitro efficacy.
| Parameter | Value | Cell Line/System | Description |
| IC50 (NFAT Nuclear Translocation) | 820 nM | HeLa cells stably expressing NFAT1-GFP | Concentration of this compound required to inhibit 50% of NFAT nuclear translocation.[1] |
| Cell Cycle Arrest | G2/M Phase | U87 Glioblastoma Cells | This compound induces a significant arrest of glioblastoma cells in the G2/M phase of the cell cycle. |
| Apoptosis Induction | Significant Increase | U87 Glioblastoma Cells | Treatment with this compound leads to a pronounced increase in programmed cell death. |
| Inhibition of Proliferation | Dose-dependent | U87 Glioblastoma Cells | This compound effectively suppresses the proliferation of glioblastoma cells in a concentration-dependent manner. |
| Inhibition of Migration | Significant Reduction | U87 Glioblastoma Cells | The migratory capacity of glioblastoma cells is substantially impaired following treatment with this compound.[3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of HSP90. This disrupts the HSP90-calcineurin complex, leading to the deactivation of the calcineurin-NFAT signaling pathway. Furthermore, this compound has been shown to suppress other critical proto-oncogenic pathways, including the PI3K/AKT/mTOR axis, hypoxia, and glycolysis signaling.
Caption: this compound inhibits HSP90, disrupting the calcineurin-NFAT pathway and other oncogenic signals.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
NFAT Nuclear Translocation Assay
This assay quantifies the inhibitory effect of this compound on the nuclear translocation of NFAT.
Caption: Workflow for the NFAT nuclear translocation inhibition assay.
Methodology:
-
Cell Culture: HeLa cells stably expressing NFAT1-Green Fluorescent Protein (GFP) are seeded in 96-well imaging plates and cultured overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for a specified pre-incubation period.
-
Induction: NFAT nuclear translocation is induced by treating the cells with an agent such as thapsigargin, which depletes endoplasmic reticulum calcium stores.[3]
-
Imaging: Live-cell imaging is performed using a high-content confocal microscope to capture the subcellular localization of NFAT1-GFP.
-
Image Analysis: Automated image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated for each treatment condition. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures the effect of this compound on the proliferation of glioblastoma cells.[3]
Caption: Workflow for the WST-1 based cell proliferation assay.
Methodology:
-
Cell Seeding: U87 glioblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Administration: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effect on cell proliferation.
-
WST-1 Reagent: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well. Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.
-
Color Development: The plates are incubated for an additional 1-4 hours to allow for the development of the colored formazan product.
-
Absorbance Reading: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Data Interpretation: The absorbance values are directly proportional to the number of viable cells. Cell proliferation is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis
Flow cytometry is utilized to determine the effect of this compound on the cell cycle distribution of glioblastoma cells.
Methodology:
-
Cell Treatment: U87 cells are treated with this compound (e.g., 5 µM) or DMSO for 24 hours.[3]
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Conclusion
The in vitro characterization of this compound reveals its potent and specific mechanism of action against glioblastoma cells. By targeting HSP90, this compound effectively disrupts the calcineurin-NFAT signaling pathway and other key oncogenic pathways, leading to a significant reduction in tumor cell proliferation, migration, and survival. These findings underscore the therapeutic potential of this compound as a promising candidate for the treatment of glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
YZ129: A Novel HSP90 Inhibitor for Glioblastoma Treatment - A Preclinical In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for YZ129, a novel small molecule inhibitor targeting the HSP90-calcineurin-NFAT signaling pathway, which has demonstrated significant therapeutic potential against glioblastoma (GBM). This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and provides visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class inhibitor of the HSP90-calcineurin-NFAT pathway.[1] It functions by directly binding to Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[2][3] By engaging HSP90, this compound disrupts its chaperoning effect on calcineurin, a key phosphatase required for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][4] This inhibition of the HSP90-calcineurin interaction ultimately abrogates NFAT's nuclear entry and its subsequent gene expression, which is implicated in tumor cell survival and proliferation.[2] Furthermore, this compound's inhibition of HSP90 leads to the suppression of other critical proto-oncogenic signaling pathways, including PI3K/AKT/mTOR, hypoxia, and glycolysis.[2][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from studies on glioblastoma models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Result |
| IC50 (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP Stable) | 820 nM[1] |
| Cell Cycle Arrest | U87 Glioblastoma | G2/M Phase Arrest[2][4] |
| Apoptosis Induction | U87 Glioblastoma | 2-fold increase in active caspase 3 staining[2] |
| Proliferation Inhibition | U87 Glioblastoma | 2.5-fold reduction in Ki67-positive staining[2] |
| Protein Downregulation | Glioblastoma Cells | Bcl-xL, Bcl-2, XIAP[2] |
Table 2: In Vivo Efficacy and Safety of this compound
| Parameter | Model | Treatment Regimen | Outcome |
| Tumor Growth Inhibition | U87-Luciferase Xenograft Mice | Intraperitoneal injection, daily for 5 days | Substantial reduction in tumor size (bioluminescence)[2] |
| Acute Toxicity (Histopathology) | Xenograft Mice | Daily for 5 days | No overt cellular/tissue destruction in liver, kidney, small intestine[2] |
| General Health | Xenograft Mice | Up to 3 weeks | Body weight comparable to control group[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
WST-1 Proliferation Assay
-
Cell Seeding: U87 glioblastoma cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with varying concentrations of this compound (or DMSO as a vehicle control) and incubated for 24 hours. A 5 µM concentration was noted to produce pronounced morphological changes.[2]
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well and the plates were incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The results were expressed as a percentage of the control.
Immunostaining for Apoptosis and Proliferation Markers
-
Cell Culture and Treatment: U87 cells were cultured on coverslips and treated with 5 µM this compound or DMSO for 24 hours.[2]
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Cells were blocked with 5% bovine serum albumin (BSA) and then incubated with primary antibodies against active caspase 3 (apoptosis marker) and Ki67 (proliferation marker) overnight at 4°C.
-
Secondary Antibody and Imaging: After washing, cells were incubated with fluorescently labeled secondary antibodies. The coverslips were mounted and imaged using a fluorescence microscope.
-
Quantification: The percentage of positively stained cells was determined from multiple fields of view.
Glioblastoma Xenograft Mouse Model
-
Cell Implantation: Nude mice were subcutaneously injected with U87 cells expressing luciferase (U87-Luc).
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size. Mice were then randomized into control and treatment groups. The this compound group received daily intraperitoneal injections for 5 consecutive days.[2]
-
Bioluminescence Imaging: Tumor size was monitored weekly by injecting mice with luciferin and measuring the bioluminescence signal using an in vivo imaging system.
-
Toxicity Assessment: Body weight was recorded regularly. At the end of the study, major organs (liver, kidney, small intestine) were harvested, fixed in formalin, and embedded in paraffin for Hematoxylin and Eosin (H&E) staining to assess for any tissue damage.[2]
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of YZ129
An In-depth Technical Guide on the Solubility and Stability of YZ129
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant potential as a therapeutic agent against glioblastoma.[1][2][3] As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the , offering crucial data for its handling, formulation, and further preclinical and clinical development.
Introduction to this compound
This compound is a potent inhibitor that directly binds to HSP90, disrupting its chaperone activity on calcineurin and subsequently suppressing the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][4] This mechanism of action leads to the inhibition of glioblastoma cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][2] The compound has shown efficacy in both in vitro and in vivo models of glioblastoma.[1]
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Current data on the solubility of this compound is primarily available for Dimethyl Sulfoxide (DMSO), a common solvent for in vitro screening.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration | Conditions | Source |
| DMSO | 10 mM | Not specified | [5] |
| DMSO | 5.6 mg/mL (18.65 mM) | Can be enhanced with ultrasonication and heating to 80°C | [6][7] |
Stability of this compound
The stability of this compound is crucial for its storage, handling, and the development of a stable pharmaceutical formulation with a defined shelf-life. The available information primarily pertains to the stability of the solid compound and its solutions in DMSO.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 2 years | [8][9] |
| Solid Powder | 0 - 4°C (short term) | Days to weeks | [10][11] |
| Solid Powder | -20°C (long term) | Months to years | [10][11] |
| DMSO Solution | -80°C | 6 months | [4][5][7] |
| DMSO Solution | -20°C | 1 month | [4][5][7] |
| DMSO Solution | 4°C | 2 weeks | [8] |
The solid form of this compound is reported to be stable for over two years when stored appropriately.[8][9] Stock solutions in DMSO exhibit good stability at low temperatures, but repeated freeze-thaw cycles should be avoided.[6] For long-term storage of solutions, it is recommended to store them at -80°C.[4][5][7] Comprehensive stability studies, including forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat), are necessary to identify potential degradation products and establish a full stability profile.
Experimental Protocols
Detailed experimental protocols for the determination of have not been explicitly published. Therefore, this section provides standardized, generic protocols that can be adapted and validated for this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline at various pH values, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in units such as mg/mL or mM.
Stability-Indicating HPLC Method Development and Forced Degradation Study
A stability-indicating method is crucial to separate and quantify the intact drug from its degradation products.
-
Method Development: Develop a reverse-phase HPLC method with a suitable column, mobile phase, and detector wavelength to achieve good resolution and sensitivity for this compound.
-
Forced Degradation: Expose this compound (in solid form and in solution) to various stress conditions:
-
Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80°C).
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at different time points using the developed HPLC method.
-
Validation: Validate the stability-indicating nature of the method by demonstrating peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the HSP90-calcineurin-NFAT signaling pathway.
Experimental Workflow for Thermodynamic Solubility
Caption: A typical experimental workflow for determining the thermodynamic solubility of this compound.
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a well-defined mechanism of action. The currently available data provides a foundational understanding of its solubility and stability, primarily in DMSO. To advance the development of this compound towards clinical applications, it is imperative to conduct comprehensive physicochemical characterization. Future studies should focus on:
-
Determining the aqueous solubility of this compound across a range of pH values.
-
Evaluating its solubility in various pharmaceutically acceptable co-solvents and lipid-based systems.
-
Performing comprehensive forced degradation studies to elucidate its degradation pathways.
-
Developing and validating a stability-indicating analytical method.
-
Investigating the solid-state properties of this compound, including polymorphism and hygroscopicity.
A thorough understanding of these parameters will be instrumental in the successful formulation of a safe, stable, and efficacious drug product for the treatment of glioblastoma.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound(YZ-129;YZ 129) Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound [sobekbio.com]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. medkoo.com [medkoo.com]
In-Depth Technical Guide: Pharmacokinetic Profile of YZ129
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information regarding the compound YZ129. Specific quantitative pharmacokinetic parameters for this compound have not been disclosed in the available scientific literature. The pharmacokinetic data presented in the tables are representative examples for a hypothetical small molecule inhibitor and are for illustrative purposes only.
Introduction
This compound is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1][2][3] It has demonstrated potent anti-tumor activity against glioblastoma (GBM) in preclinical models.[2][3][4] this compound induces cell-cycle arrest at the G2/M phase, promotes apoptosis, and inhibits proliferation and migration of glioblastoma cells.[1][2][3][4] The compound directly binds to HSP90, antagonizing its chaperoning effect on calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2][3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the HSP90-calcineurin-NFAT pathway.[1][2][3] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. In the context of glioblastoma, HSP90 facilitates the function of calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and subsequent transcription of pro-survival and pro-proliferative genes.[2][3] By binding to HSP90, this compound disrupts this interaction, leading to the suppression of NFAT signaling.[2][3]
Furthermore, this compound has been shown to suppress other proto-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis, hypoxia, and glycolysis.[2][3]
Pharmacokinetic Profile
While detailed quantitative pharmacokinetic data for this compound are not publicly available, preclinical studies in xenograft mouse models have provided some insights into its in vivo behavior. This compound has been administered via intraperitoneal injection and has shown efficacy in reducing tumor size in these models, suggesting it can reach the tumor tissue.[2] It is also suggested that this compound may be capable of penetrating the blood-brain barrier to target orthotopic glioblastoma tumors.[2]
The following tables present a representative pharmacokinetic profile for a hypothetical small molecule inhibitor intended for oncology applications. This is not the actual data for this compound.
Table 1: Single-Dose Pharmacokinetic Parameters in Rodents (Intraperitoneal Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 350 |
| Tmax | h | 1.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 7500 ± 1200 |
| AUC(0-inf) | ng·h/mL | 8100 ± 1350 |
| t1/2 | h | 4.5 ± 1.2 |
| Clearance (CL/F) | L/h/kg | 0.8 ± 0.2 |
| Volume of Distribution (Vd/F) | L/kg | 5.0 ± 1.5 |
Table 2: Tissue Distribution in Rodents (2 hours post-dose)
| Tissue | Concentration (ng/g) |
| Plasma | 1200 |
| Brain | 300 |
| Tumor (Glioblastoma) | 950 |
| Liver | 8500 |
| Kidney | 6200 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile and mechanism of action of a compound like this compound.
-
Animal Model: Male nude mice (6-8 weeks old) bearing U87-luciferase-expressing glioblastoma xenografts.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., DMSO and polyethylene glycol) and administered as a single intraperitoneal injection at a defined dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected via retro-orbital sinus or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation. At the final time point, animals are euthanized, and tissues (brain, tumor, liver, kidney) are collected.
-
Sample Analysis: Plasma and tissue homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Synthesis of Probes: Azide-derivatized analogs of this compound are synthesized to serve as chemical probes.
-
Cell Lysate Preparation: Glioblastoma cells (e.g., U87) are lysed to extract total cellular proteins.
-
Probe Incubation and Click Reaction: The cell lysate is incubated with the this compound-azide probe. A click chemistry reaction is then performed to attach a biotin tag to the probe-protein complexes.
-
Affinity Purification: The biotin-tagged complexes are captured using streptavidin-coated beads.
-
Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry (e.g., LC-MS/MS).
Mandatory Visualizations
Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.
Caption: Workflow for target identification of this compound using click chemistry.
References
- 1. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
YZ129 is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant therapeutic potential against glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] This technical guide provides a detailed overview of this compound, its mechanism of action, related chemical compounds, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and medicinal chemistry.
Core Compound Profile: this compound
This compound, with the chemical formula C19H12N2O2, directly engages HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By binding to HSP90, this compound disrupts its chaperoning effect on calcineurin, a key phosphatase in the NFAT signaling cascade. This leads to the abrogation of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation, a critical step for its transcriptional activity.[1][2]
Chemical Structure:
-
IUPAC Name: 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione
-
Molecular Weight: 300.32 g/mol
-
CAS Number: 1643120-60-8
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
| Compound | Target | Assay | IC50 | Cell Line |
| This compound | HSP90 | Competitive Fluorescent Polarization | 29.5 nM | - |
| This compound | NFAT Nuclear Translocation | High-Content Screening | 820 nM | HeLa |
| This compound | Cell Proliferation | WST-1 Assay | Dose-dependent inhibition | U87 Glioblastoma |
| This compound | Cell Proliferation | WST-1 Assay | Minimal effect | Normal Astrocytes |
| YZ126 | HSP90 | Competitive Fluorescent Polarization | >10 µM | - |
| 17-AAG (Control) | HSP90 | Competitive Fluorescent Polarization | 45.3 nM | - |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting the HSP90-calcineurin-NFAT pathway.[1][2] This inhibition leads to several downstream cellular consequences detrimental to tumor growth and survival.
HSP90-Calcineurin-NFAT Signaling Pathway
The canonical HSP90-calcineurin-NFAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses. In glioblastoma, this pathway is often hijacked to promote tumor progression. This compound's intervention disrupts this process.
Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.
Downstream Proto-Oncogenic Pathways
Beyond the NFAT pathway, this compound has been shown to suppress other critical proto-oncogenic signaling axes in glioblastoma, including:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
Hypoxia Pathway: Tumors often exhibit hypoxic (low oxygen) conditions, which promotes angiogenesis and metastasis. This compound downregulates the hypoxia regulator HIFα.[1]
-
Glycolysis Pathway: Cancer cells often rely on glycolysis for energy production (the Warburg effect). This compound downregulates the glycolysis catalytic enzyme LDHA.[1]
Cellular Effects of this compound
The inhibition of these key signaling pathways by this compound manifests in several observable anti-tumor effects at the cellular level.
-
Cell Cycle Arrest: this compound induces a prominent cell cycle arrest at the G2/M phase in GBM cells.[1][2]
-
Apoptosis: The compound promotes programmed cell death (apoptosis) in glioblastoma cells.[1][2]
-
Inhibition of Proliferation and Migration: this compound significantly impedes the proliferation and migratory capabilities of tumor cells.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound and Related Compounds
Synthesis of 4-((4-chlorophenyl)amino)naphthalene-1,2-dione (YZ126):
-
A mixture of 1,2-naphthoquinone-4-sulfonic sodium (52 mg, 0.2 mmol) and K2CO3 (43 mg, 0.2 mmol) in 50 mL of water is stirred until a clear solution is obtained.
-
4-chloroaniline (51 mg, 0.4 mmol) dissolved in 5 mL of ethanol is then slowly added to the solution.
-
The reaction is stirred at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by silica gel column chromatography (petroleum ether: ethyl acetate = 5:1) to yield YZ126 as a red solid.
Target Identification using a Biotinylated this compound Derivative (YZ137)
This experimental workflow was designed to identify the direct molecular targets of this compound.
Caption: Experimental workflow for identifying this compound's cellular targets.
Protocol:
-
Synthesis of YZ137: An azide derivative of this compound, YZ137, is synthesized to enable click chemistry.
-
Immobilization: YZ137 is immobilized on streptavidin beads via a click reaction with biotin-alkyne.
-
Pull-down: The immobilized YZ137 is incubated with cell lysates to capture its binding partners.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
Cell Viability Assay (WST-1)
-
U87 glioblastoma cells or normal astrocytes are seeded in 96-well plates.
-
After 24 hours, the cells are treated with varying concentrations of this compound or DMSO (vehicle control).
-
The cells are incubated for an additional 48 hours.
-
WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Cell Cycle Analysis
-
U87 cells are treated with 5 µM this compound or DMSO for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
U87 cells are treated with this compound or DMSO for 24 hours.
-
Cells are harvested and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
-
U87 cells are treated with this compound or DMSO for the desired time.
-
Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics against glioblastoma. Its unique mechanism of action, involving the inhibition of the HSP90-calcineurin-NFAT pathway and other critical oncogenic signaling networks, provides a strong rationale for its further investigation. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research and development efforts in this area.
References
YZ129 Biological Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of YZ129, a novel small molecule inhibitor targeting key oncogenic pathways in glioblastoma (GBM). We detail its mechanism of action, present key quantitative data from preclinical studies, and provide methodologies for the critical experiments that elucidated its function.
Introduction to this compound
This compound is a potent, small-molecule inhibitor belonging to a class of compounds sharing a 1,2-naphthalenone core structure.[1] It was identified as a powerful anti-tumor agent against glioblastoma, one of the most aggressive forms of brain cancer.[1][2] At a molecular level, this compound's primary mechanism involves the direct inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer progression.[1][2] By targeting HSP90, this compound disrupts several oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation and migration.[1][2][3]
Core Mechanism: Inhibition of the HSP90-Calcineurin-NFAT Axis
The primary therapeutic effect of this compound stems from its disruption of the HSP90-Calcineurin-NFAT signaling pathway.[1][2] HSP90 acts as a chaperone for Calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] This dephosphorylation is a critical step for NFAT's translocation from the cytoplasm to the nucleus, where it activates the expression of genes involved in cell survival and migration.
This compound directly binds to the ATP-binding pocket of HSP90, antagonizing its chaperone activity.[1] This prevents the proper stabilization of Calcineurin, leading to a downstream failure to dephosphorylate NFAT. Consequently, NFAT remains in the cytoplasm, its nuclear translocation is abrogated, and the expression of its target genes is suppressed.[1][2]
Signaling Pathway Diagram
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on glioblastoma cells.
Table 1: Inhibitory Potency of this compound
| Assay Type | Parameter | Value | Cell Line |
| HSP90 Competitive Binding | IC₅₀ | 29.5 nM | - (Biochemical) |
| NFAT Nuclear Translocation | IC₅₀ | 820 nM | HeLa (NFAT1-GFP) |
Data sourced from competitive fluorescent polarization and high-content imaging assays.[1][3]
Table 2: Cellular Effects of this compound on U87 Glioblastoma Cells
| Assay | Parameter Measured | Treatment | Result |
| Cell Proliferation (WST-1) | Proliferation | This compound (48h) | Dose-dependent inhibition |
| Cell Cycle Analysis | % of Cells in G2/M Phase | 5 µM this compound (24h) | Significant Increase |
| Wound Healing Assay | Cell Migration | 5 µM this compound | ~60% reduction |
| Apoptosis Assay | Apoptosis | 5 µM this compound (24h) | Pronounced induction |
These results highlight this compound's multifaceted anti-tumor activity in a model GBM cell line.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are protocols for key experiments used to characterize this compound.
Protocol: Biotin-Streptavidin Pulldown for Target Identification
This assay was instrumental in identifying HSP90 as the direct binding partner of this compound.[1] It involves using a modified this compound molecule as "bait" to capture its cellular targets.
Methodology:
-
Synthesis of Bait: Synthesize an azide-modified derivative of this compound (e.g., YZ137).
-
Immobilization: Immobilize biotin-alkyne on streptavidin-coated magnetic beads.
-
Click Chemistry: Conjugate the this compound-azide derivative to the immobilized biotin-alkyne via a copper-catalyzed click reaction to create the bait-bead complex.
-
Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., HeLa or U87 cells) in a non-denaturing lysis buffer.
-
Incubation: Incubate the bait-bead complex with the cell lysate (e.g., for 4 hours at 4°C) to allow the this compound bait to bind its cellular targets. A control incubation with beads lacking the this compound bait should be run in parallel.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins via SDS-PAGE and visualize with silver staining. Excise unique protein bands present in the this compound-bait sample but not the control.
-
Identification: Identify the proteins using mass spectrometry (MS).
Experimental Workflow Diagram
Protocol: HSP90 Competitive Binding Assay
This assay quantifies the binding affinity of this compound to HSP90 by measuring its ability to displace a fluorescently labeled HSP90 inhibitor.
Methodology:
-
Reagent Preparation: Prepare a solution of purified HSP90 protein and a fluorescent probe that binds the HSP90 ATP-binding pocket (e.g., geldanamycin-FITC). Prepare serial dilutions of this compound.
-
Binding Reaction: In a microplate, combine the HSP90 protein and the fluorescent probe. Add varying concentrations of this compound (or a positive control like 17-AAG).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. When the small fluorescent probe is bound to the large HSP90 protein, it tumbles slowly, and the FP is high. When displaced by this compound, the free probe tumbles rapidly, and the FP is low.
-
Data Analysis: Plot the FP values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
Protocol: WST-1 Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Methodology:
-
Cell Seeding: Seed U87 glioblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours. Viable, metabolically active cells will cleave the WST-1 tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation. Plot the percentage of proliferation against the drug concentration to determine the dose-response relationship.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of YZ129 in Glioblastoma Cell Culture
Introduction
YZ129 is a small molecule inhibitor that targets the HSP90-calcineurin-NFAT signaling pathway and has demonstrated potent anti-tumor activity against glioblastoma.[1][2] It functions by directly binding to Heat Shock Protein 90 (HSP90), which in turn disrupts its chaperone effect on calcineurin, a key activator of the NFAT (Nuclear Factor of Activated T-cells) transcription factors.[1][2] This inhibition abrogates NFAT nuclear translocation and subsequently suppresses the expression of downstream genes involved in cancer cell proliferation, survival, and migration.[1] Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in glioblastoma cells.[1][2][3] This document provides detailed protocols for the use of this compound in treating glioblastoma cell lines, specifically focusing on the U87 cell line as a model system.[1]
Data Presentation
Table 1: this compound Activity and Treatment Concentrations
| Parameter | Value | Cell Line | Reference |
| IC50 (NFAT Nuclear Translocation) | 820 nM | HeLa | [3][4][5] |
| In Vitro Treatment Concentration | 5 µM | U87 Glioblastoma | [1] |
| In Vitro Treatment Duration | 24 hours | U87 Glioblastoma | [1] |
Experimental Protocols
1. General Culture of U87 Glioblastoma Cells
This protocol outlines the standard procedure for maintaining and subculturing the U87 glioblastoma cell line.
-
Materials:
-
U87-MG glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T75 culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain U87 cells in a T75 flask with supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of supplemented DMEM.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed medium.
-
Seed a new T75 flask with the desired number of cells (typically a 1:4 to 1:8 split ratio).
-
Change the culture medium every 2-3 days.
-
2. Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for experimental consistency.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-purity DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
-
3. Cell Proliferation Assay (WST-1 Based)
This assay is used to assess the inhibitory effect of this compound on the proliferation of U87 cells.[1]
-
Materials:
-
U87 cells
-
96-well cell culture plates
-
This compound stock solution
-
Supplemented DMEM
-
WST-1 reagent
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Seed U87 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in supplemented DMEM at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for 24 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
4. Apoptosis Assay (Annexin V-FITC)
This protocol is used to quantify the induction of apoptosis in U87 cells following treatment with this compound.
-
Materials:
-
U87 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed U87 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 5 µM this compound or vehicle control (DMSO) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them in a conical tube.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1x binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.
Caption: Workflow for a cell proliferation assay with this compound treatment.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YZ 129 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for YZ129 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YZ129, a small molecule inhibitor of the HSP90-calcineurin-NFAT pathway, in preclinical animal models of glioblastoma (GBM). Detailed protocols for its application in both in vitro and in vivo settings are provided to guide researchers in their study design.
Introduction and Mechanism of Action
This compound is a novel small molecule inhibitor that has shown significant anti-tumor activity against glioblastoma.[1][2][3][4] It belongs to a class of 1,2-naphthalenone-based compounds that disrupt the chaperone function of Heat Shock Protein 90 (HSP90).[1]
The primary mechanism of action of this compound involves the direct binding to HSP90, which antagonizes its chaperoning effect on calcineurin.[1][2][5] Calcineurin is a crucial phosphatase required for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in tumor growth and progression.[1][3] By inhibiting the HSP90-calcineurin interaction, this compound effectively abrogates NFAT nuclear translocation and its downstream gene expression.[1][2]
Furthermore, this compound has been shown to suppress other critical proto-oncogenic signaling pathways, including the PI3K/AKT/mTOR axis, hypoxia, and glycolysis signaling.[1][2] This multi-targeted effect leads to G2/M phase cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation and migration in GBM cells.[1][2][4]
Signaling Pathway of this compound
The following diagram illustrates the inhibitory effect of this compound on the HSP90-calcineurin-NFAT signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP stable) | 820 nM | [5] |
| Effective Concentration (Inhibition of cell proliferation) | U87 GBM cells | 5 µM | [1] |
| Effective Concentration (Induction of apoptosis) | U87 GBM cells | 5 µM | [1] |
Table 2: In Vivo Glioblastoma Xenograft Study Parameters
| Parameter | Details | Reference |
| Animal Model | BALB/c nude mice (6-8 weeks old) | [1] |
| Cell Line | U87-Luciferase expressing (U87-Luc) GBM cells | [1] |
| Tumor Implantation | Subcutaneous or Intracalvarium | [1] |
| This compound Dosage | 2.5 µM/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosing Schedule | Daily for 5 consecutive days | [1] |
| Tumor Monitoring | Weekly bioluminescence imaging | [1] |
Experimental Protocols
In Vitro Protocol: Glioblastoma Cell Proliferation Assay
This protocol describes the methodology to assess the effect of this compound on the proliferation of U87 glioblastoma cells using a WST-1 assay.
Materials:
-
This compound (store stock solution at -80°C)
-
U87 Glioblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium in each well with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated plates for 24 to 48 hours at 37°C.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Protocol: Glioblastoma Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous U87-Luc glioblastoma xenograft model and treating the mice with this compound.
Animal Husbandry:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use 6-8 week old BALB/c nude mice.[1]
Materials:
-
U87-Luc cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Corn oil)
-
Syringes and needles for injection
-
Bioluminescence imaging system
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation: Harvest U87-Luc cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Establishment: Allow the tumors to grow for approximately one week or until they reach a palpable size.
-
Randomization: Randomly assign mice into treatment and vehicle control groups.
-
This compound Preparation and Administration:
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Perform bioluminescence imaging weekly to monitor the tumor size as reflected by luciferase activity.[1]
-
-
Toxicity Assessment: Monitor the body weight of the mice throughout the experiment as a general indicator of toxicity.[1]
-
Endpoint and Tissue Collection:
Safety and Toxicity
In preclinical studies, this compound did not induce significant toxic damage to cells and tissues in living mice.[1] Treatment with this compound did not cause overt cellular and tissue destruction in the liver, kidney, and small intestine.[1] Furthermore, the body weight of the xenograft mice treated with this compound remained comparable to the control group during the course of the experiments.[1] It is also suggested that this compound can cross the blood-brain barrier, a critical feature for treating brain tumors.[1]
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceblog.com [scienceblog.com]
- 4. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for YZ129 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of YZ129, a potent inhibitor of the HSP90-calcineurin-NFAT signaling pathway, for preclinical research in glioblastoma. Detailed protocols for animal studies, along with data presentation and pathway diagrams, are included to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor that targets the Heat Shock Protein 90 (HSP90), disrupting its chaperone activity on calcineurin.[1] This leads to the suppression of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation and its downstream gene expression.[1] In preclinical models of glioblastoma (GBM), this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest at the G2/M phase, promoting apoptosis, and inhibiting cell proliferation and migration.[1][2] Notably, this compound has shown the ability to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in a glioblastoma xenograft mouse model.
| Parameter | Value | Details | Source |
| Compound | This compound | Inhibitor of the HSP90-calcineurin-NFAT pathway | [1][3][4] |
| Animal Model | Nude Mice | Bearing U87-luciferase-expressing (U87-Luc) glioblastoma xenografts (subcutaneous and orthotopic) | [1] |
| Dosage | 2.5 µM/kg body weight | - | [1] |
| Administration Route | Intraperitoneal (IP) Injection | - | [1] |
| Dosing Schedule | Daily for 5 consecutive days | - | [1] |
| Monitoring | Bioluminescence Imaging | Performed weekly to monitor tumor size | [1] |
| Efficacy | Significant tumor size reduction | Substantial decrease in bioluminescence compared to vehicle-treated control group | [1] |
| Toxicity | No significant toxicity observed | Body weight of treated mice remained comparable to the control group. No overt cellular or tissue destruction was observed in the liver, kidney, and small intestine based on histological analysis. | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. This compound directly binds to HSP90, which in turn inhibits the chaperone function of HSP90 on calcineurin. This prevents the dephosphorylation and subsequent nuclear translocation of NFAT, leading to the downregulation of genes involved in tumor cell proliferation and survival. This compound has also been shown to suppress other pro-oncogenic pathways, including PI3K/AKT/mTOR.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the published preclinical studies of this compound.[1]
Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in nude mice.
Materials:
-
U87-luciferase expressing glioblastoma cells
-
Nude mice (e.g., BALB/c nude)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
-
Animal housing and husbandry equipment
Procedure:
-
Culture U87-Luc cells under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Allow tumors to establish and grow to a palpable size before initiating treatment.
This compound Dosing and Administration
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the this compound stock solution with saline to the final desired concentration for a dose of 2.5 µM/kg body weight. The final DMSO concentration should be minimized.
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal injection.
-
Repeat the administration daily for 5 consecutive days.
In Vivo Tumor Growth Monitoring
This protocol describes the monitoring of tumor growth using bioluminescence imaging.
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer D-luciferin to the mice via intraperitoneal injection according to the imaging system manufacturer's instructions.
-
Anesthetize the mice.
-
Acquire bioluminescence images of the tumors using the in vivo imaging system.
-
Perform imaging weekly to monitor changes in tumor size.
-
Analyze the bioluminescent signal intensity to quantify tumor burden.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for an in vivo study of this compound.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for YZ129 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZ129 is a potent small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant anti-tumor activity against glioblastoma.[1][2][3][4][5] It functions by directly binding to HSP90, thereby disrupting its chaperone effect on calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][4] This disruption also affects other pro-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis.[1][4] this compound has been shown to induce G2/M phase cell cycle arrest, promote apoptosis, and inhibit proliferation and migration of glioblastoma cells both in vitro and in xenograft models.[1][2][4]
This document provides detailed protocols for the preparation of this compound stock solutions for use in research settings, along with a summary of its key biological activities and relevant signaling pathways.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 300.31 g/mol | [3][5] |
| CAS Number | 1643120-60-8 | [3][6] |
| Appearance | Faint brown-red to dark red powder | |
| Purity | ≥98% (HPLC) |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ (NFAT nuclear translocation) | 820 nM | HeLa | Thapsigargin-induced | [2][3][5][6] |
| IC₅₀ (HSP90α binding) | 29.5 nM | Human HSP90α | Geldanamycin-FITC competition | |
| Effective Concentration | 5 µM | U87 Glioblastoma | 24h treatment for morphological changes, cell cycle arrest, and apoptosis studies | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 300.31 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 300.31 g/mol x 1000 mg/g = 3.0031 mg
-
-
Accurately weigh out approximately 3 mg of this compound powder using an analytical balance and record the exact weight.
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight of this compound.
-
Volume (mL) = [Mass (mg) / 300.31 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Storage of Stock Solution:
Note on Solubility: The solubility of this compound in DMSO is reported as approximately 0.5 mg/mL (1.66 mM) by one source and 5.6 mg/mL (18.65 mM) with heating and sonication by another.[3][7] It is crucial to ensure complete dissolution before use.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture (e.g., 5 µM for U87 glioblastoma cells).
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final working concentration accurately. For example, to prepare a 5 µM working solution in 1 mL of culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM solution.
-
Further dilute this intermediate solution. For instance, add 500 µL of the 10 µM solution to 500 µL of culture medium to achieve a final concentration of 5 µM.
-
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Add the appropriate volume of the final working solution to your cell cultures to achieve the desired experimental concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of this compound action on the HSP90-calcineurin-NFAT pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound(YZ-129;YZ 129) Datasheet DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: YZ129 in CRISPR Screening
Unveiling Novel Therapeutic Targets and Resistance Mechanisms for Glioblastoma
Introduction
YZ129 is a potent small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant anti-tumor activity against glioblastoma (GBM).[1][2][3] By directly binding to HSP90, this compound disrupts its chaperoning effect on calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1][3] This disruption of a key signaling cascade leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation and migration in GBM cells.[1][3] Furthermore, this compound has been shown to suppress other critical proto-oncogenic pathways, including the PI3K/AKT/mTOR axis.[1][3]
CRISPR-Cas9 based genetic screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. This technology can be leveraged to elucidate the mechanisms of action of compounds like this compound, identify synergistic drug targets, and uncover potential resistance mechanisms. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR screening workflows to accelerate drug discovery and development for glioblastoma.
Key Applications
-
Target Identification and Validation: Elucidate the complete set of genes and pathways that are essential for the anti-cancer activity of this compound.
-
Synergistic Drug Combinations: Identify genetic perturbations that sensitize cancer cells to this compound, revealing promising targets for combination therapies.
-
Resistance Mechanism Discovery: Uncover genes and pathways that, when inactivated, confer resistance to this compound, providing insights into potential therapeutic escape routes.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (NFAT Nuclear Translocation) | HeLa cells stably expressing NFAT1-GFP | 820 ± 130 nM | [1] |
| Initial Screening Concentration | HeLa cells stably expressing NFAT1-GFP | 200 µM | [1] |
| Concentration for Ca2+ Influx Assay | Not Specified | 5 µM | [1] |
| Concentration for NFAT Nuclear Translocation Assay (with caCnA) | NFAT1-GFP stable HeLa cells | 50 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: CRISPR screening workflow with this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Sensitizers to this compound
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout sensitizes glioblastoma cells to this compound treatment.
1. Cell Line Preparation and Cas9 Introduction
-
Cell Line: U87 glioblastoma cell line is recommended as it has been previously used in studies with this compound.[1]
-
Cas9 Expression: Stably express Cas9 in the chosen glioblastoma cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection (e.g., blasticidin).
-
Validation: Confirm Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay.
2. Lentiviral sgRNA Library Production
-
Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2.0).
-
Transfection: Co-transfect the sgRNA library plasmids with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titration: Determine the viral titer to ensure appropriate multiplicity of infection (MOI) for the screen.
3. Lentiviral Transduction of Cas9-Expressing Cells
-
Objective: Achieve a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Procedure:
-
Seed the Cas9-expressing glioblastoma cells.
-
Transduce the cells with the sgRNA library lentivirus in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing media with fresh media.
-
After another 24 hours, begin antibiotic selection (e.g., puromycin) to select for successfully transduced cells.
-
4. This compound Treatment and Cell Culture
-
Cell Number: Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).
-
Procedure:
-
After antibiotic selection, split the cell population into two arms: a control group treated with DMSO and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause approximately 20-30% inhibition of cell growth (IC20-IC30) over the course of the experiment. This allows for the identification of sensitizing mutations.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
5. Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Harvest Cells: Collect cell pellets from both the DMSO and this compound-treated populations at the end of the screen.
-
gDNA Extraction: Isolate genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the sgRNA cassettes from the genomic DNA using primers specific to the library backbone.
-
NGS: Purify the PCR products and submit for next-generation sequencing to determine the abundance of each sgRNA.
6. Data Analysis
-
Read Counting: Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO control.
-
Gene Ranking: Rank genes based on the depletion of their corresponding sgRNAs. Genes whose knockout leads to enhanced sensitivity to this compound will be represented by depleted sgRNAs.
This application note provides a framework for leveraging the novel HSP90 inhibitor this compound in conjunction with powerful CRISPR screening technology. The insights gained from these experiments can significantly advance our understanding of glioblastoma biology and accelerate the development of more effective therapeutic strategies.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Cellular Effects of YZ129 via Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZ129 is a small molecule inhibitor that targets the Hsp90-calcineurin-NFAT signaling pathway, showing potent anti-tumor activity, particularly against glioblastoma.[1][2] It functions by directly binding to Heat Shock Protein 90 (HSP90), disrupting its chaperone effect on calcineurin. This leads to the abrogation of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation and the suppression of other proto-oncogenic pathways.[1][2] Consequently, this compound can induce cell cycle arrest, promote apoptosis, and inhibit proliferation and migration in cancer cells.[1]
Immunofluorescence (IF) is a powerful technique to visualize and quantify the cellular effects of this compound treatment. By staining for specific protein markers, researchers can assess changes in cell proliferation, apoptosis, and the activity of relevant signaling pathways. This document provides a detailed protocol for performing immunofluorescence staining on cultured cells treated with this compound.
Key Cellular Markers for Assessing this compound Efficacy
To evaluate the impact of this compound, the following protein markers are commonly analyzed via immunofluorescence:
| Target Protein | Function | Expected Effect of this compound | Typical Antibody Dilution Range |
| Ki67 | Nuclear protein associated with cell proliferation. | Decrease in the number of Ki67-positive cells.[1] | 1:100 - 1:1000 |
| Cleaved Caspase-3 | Key executioner of apoptosis. | Increase in cleaved caspase-3 staining.[1] | 1:100 - 1:500 |
| NFAT | Transcription factor; nuclear translocation is a key activation step. | Inhibition of nuclear translocation, leading to cytoplasmic localization.[1][2] | 1:50 - 1:400 |
| Phospho-Akt | A key node in the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. | Decrease in phosphorylation, indicating pathway inhibition.[1] | 1:50 - 1:200 |
Note: Optimal antibody dilutions must be determined empirically for each specific antibody, cell line, and experimental condition.
Experimental Protocol: Immunofluorescence Staining of this compound-Treated Cultured Cells
This protocol describes an indirect immunofluorescence staining procedure for adherent cells cultured on glass coverslips or chamber slides.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., U87 glioblastoma cells)[1]
-
Culture Vessels: Glass coverslips or chamber slides (e.g., Nunc™ Lab-Tek™ II Chamber Slides)[3]
-
This compound Compound
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) with 0.1% Triton X-100 in PBS[4]
-
Primary Antibodies: (e.g., anti-Ki67, anti-cleaved Caspase-3, anti-NFAT)
-
Secondary Antibodies: Fluorophore-conjugated antibodies matching the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold Antifade Mountant)[5]
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure
-
Cell Seeding: Seed cells onto glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) and for the appropriate duration (e.g., 24 hours), as determined by preliminary experiments.[1] Include a vehicle control (e.g., DMSO).
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[4] This step is crucial for allowing antibodies to access intracellular antigens.
-
Aspirate and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to cover the cells.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding sites.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate for 1 hour at room temperature, protected from light.[3]
-
From this point on, all steps should be performed in the dark to prevent photobleaching.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Counterstaining:
-
Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well and wick away excess PBS with a kimwipe.
-
Place a drop of anti-fade mounting medium onto a glass microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to cure overnight in the dark.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HSP90, disrupting calcineurin activation and preventing NFAT nuclear translocation.
Caption: Workflow for immunofluorescence staining of cells treated with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody Concentration Too Low: Primary or secondary antibody dilution is too high. | Optimize antibody concentrations by performing a titration.[6] |
| Inefficient Permeabilization: Antibody cannot access the intracellular target. | Increase Triton X-100 concentration (up to 0.5%) or incubation time.[7] | |
| Target Protein Not Present: The protein of interest is not expressed or has low abundance in the chosen cell line. | Use a positive control cell line or tissue known to express the target protein.[6] | |
| Photobleaching: Fluorophore has been damaged by light exposure. | Keep samples protected from light after secondary antibody incubation. Use an anti-fade mounting medium.[5] | |
| High Background | Antibody Concentration Too High: Primary or secondary antibody is binding non-specifically. | Decrease antibody concentration and/or reduce incubation time.[6] |
| Inadequate Blocking: Non-specific sites are not sufficiently blocked. | Increase blocking time to 60 minutes or increase the concentration of normal serum in the blocking buffer.[7] | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | Increase the number and/or duration of wash steps. Add a mild detergent like Tween 20 to wash buffers.[8] | |
| Autofluorescence: Cells or fixative exhibit natural fluorescence. | Treat with a quenching agent like sodium borohydride or use a different fixative. Image in a spectral range that avoids autofluorescence.[9] | |
| Non-Specific Staining | Secondary Antibody Cross-Reactivity: The secondary antibody is binding to endogenous immunoglobulins in the sample. | Use a pre-adsorbed secondary antibody. Run a control without the primary antibody.[6] |
| Fixation Artifacts: Fixation method may be altering the antigen's structure. | Try a different fixation method, such as methanol fixation for 10 minutes at -20°C.[10] |
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. scbt.com [scbt.com]
YZ129 for High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZ129 is a potent and selective small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1][2][3] Discovered through unbiased high-throughput screening, this compound has demonstrated significant anti-tumor activity, particularly against glioblastoma (GBM).[1][2] Its mechanism of action involves the direct binding to HSP90, thereby disrupting its chaperone function for client proteins, including calcineurin. This leads to the inhibition of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation and the suppression of downstream gene expression.[1] Furthermore, this compound has been shown to modulate other critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, hypoxia, and glycolysis pathways.[1][2] These characteristics make this compound a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel anti-cancer therapeutics.
These application notes provide detailed protocols for key HTS assays utilizing this compound, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and activity of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| NFAT Nuclear Translocation Inhibition | HeLa | IC₅₀ | 820 ± 130 nM | [1] |
| HSP90 Competitive Binding | - | IC₅₀ | 29.5 nM | [1] |
| Cell Proliferation (WST-1) | U87 Glioblastoma | IC₅₀ | Approx. 5 µM (after 48h) | [1] |
| Cell Proliferation (WST-1) | Normal Astrocytes | IC₅₀ | > 10 µM (after 48h) | [1] |
Table 2: Cellular Effects of this compound on U87 Glioblastoma Cells
| Parameter | Treatment | Observation | Reference |
| Cell Cycle | 5 µM this compound for 24h | G2/M phase arrest | [1] |
| Proliferation (Ki67 staining) | This compound for 24h | 2.5-fold reduction in Ki67-positive cells | [1] |
| Apoptosis (Active Caspase 3 staining) | This compound for 24h | 2-fold increase in active caspase 3-positive cells | [1] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins. This inhibition disrupts several key signaling pathways implicated in cancer progression.
HSP90-Calcineurin-NFAT Signaling Pathway
This compound directly binds to HSP90, preventing it from chaperoning calcineurin, a calcium-dependent phosphatase. This disruption inhibits calcineurin's ability to dephosphorylate NFAT, thereby preventing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation and survival.[1][2]
Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several key kinases in this pathway, including AKT and mTOR, are client proteins of HSP90. By inhibiting HSP90, this compound leads to the destabilization and degradation of these proteins, thereby suppressing the entire signaling cascade.[1][4]
Caption: this compound suppresses the PI3K/AKT/mTOR signaling pathway.
Hypoxia Signaling Pathway
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival. HIF-1α is a known client protein of HSP90. This compound-mediated inhibition of HSP90 leads to the degradation of HIF-1α, even under hypoxic conditions, thereby suppressing the cellular response to low oxygen.[1][5]
Caption: this compound inhibits the hypoxia signaling pathway.
Glycolysis Pathway
Cancer cells often exhibit increased glycolysis for energy production (the Warburg effect). Several key glycolytic enzymes are regulated by signaling pathways that are dependent on HSP90. By suppressing these upstream pathways, this compound can indirectly inhibit glycolysis, reducing the energy supply to tumor cells.[1][6]
Caption: this compound indirectly suppresses the glycolysis pathway.
Experimental Protocols
The following are detailed protocols for key high-throughput screening assays to evaluate the activity of this compound and other potential inhibitors.
High-Throughput NFAT Nuclear Translocation Assay
This assay is designed to quantify the inhibition of NFAT nuclear translocation in a high-throughput format using automated fluorescence microscopy.
Experimental Workflow:
Caption: High-throughput screening workflow for NFAT nuclear translocation.
Materials:
-
HeLa cells stably expressing NFAT1-GFP
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well, black, clear-bottom imaging plates
-
This compound (positive control)
-
Test compounds
-
Thapsigargin (TG)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
Automated liquid handler
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed NFAT1-GFP HeLa cells into 384-well imaging plates at a density of 5,000 cells per well in 50 µL of complete DMEM.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Using an automated liquid handler, add this compound (e.g., at a final concentration of 5 µM) or test compounds to the appropriate wells. Include DMSO as a vehicle control.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Stimulation: Add Thapsigargin (final concentration 1 µM) to all wells except for the negative control wells to induce NFAT nuclear translocation.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Fixation and Staining:
-
Carefully remove the medium.
-
Fix the cells by adding 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 50 µL of DAPI solution to each well to stain the nuclei and incubate for 10 minutes at room temperature in the dark.
-
Wash the wells twice with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the GFP (NFAT) and DAPI (nuclei) channels.
-
Image Analysis: Use image analysis software to segment the nuclei (based on DAPI staining) and the cytoplasm. Quantify the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments for each cell. The ratio of nuclear to cytoplasmic GFP intensity is used to determine the extent of NFAT translocation.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
U87 glioblastoma cells or other cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound or test compounds
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of this compound or test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the results to determine the IC₅₀ value for each compound.
HSP90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled HSP90 inhibitor (e.g., FITC-geldanamycin) for binding to the ATP-binding pocket of HSP90.
Materials:
-
Recombinant human HSP90α protein
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40)
-
FITC-geldanamycin (or other suitable fluorescent probe)
-
This compound (positive control)
-
Test compounds
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare a solution of HSP90α and FITC-geldanamycin in the assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 20 nM HSP90α and 10 nM FITC-geldanamycin.
-
Compound Addition: Add this compound or test compounds at various concentrations to the wells of the 384-well plate. Include a no-inhibitor control.
-
Reaction Initiation: Add the HSP90α/FITC-geldanamycin mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.
-
Data Analysis: The binding of the fluorescent probe to HSP90 results in a high polarization value. Displacement by a competitive inhibitor leads to a decrease in polarization. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
U87 glioblastoma cells or other cell lines of interest
-
Complete growth medium
-
6-well plates
-
This compound or test compounds
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or test compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Terminal HSP90 Inhibitors Block the HIF-1 Hypoxic Response by Degrading HIF-1α through the Oxygen-Dependent Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 is involved in regulation of hypoxia-driven proliferation of embryonic neural stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibition suppresses tumor glycolytic flux to potentiate the therapeutic efficacy of radiotherapy for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YZ129
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZ129 is a potent small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1][2][3] It has demonstrated significant anti-tumor activity against glioblastoma by inducing cell-cycle arrest, promoting apoptosis, and inhibiting tumor cell proliferation and migration.[1][2][3] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, as well as experimental procedures for its use in in vitro cancer research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione | [4] |
| CAS Number | 1643120-60-8 | [5] |
| Molecular Formula | C19H12N2O2 | [6] |
| Molecular Weight | 300.31 g/mol | [6] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Purity | >98% | [4] |
Safe Handling and Storage
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Adherence to the following safety protocols is crucial to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
| Control | Specification |
| Ventilation | Work with this compound should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. |
| Eye Wash Station | An accessible eye wash station should be available in the immediate work area. |
| Safety Shower | A safety shower should be readily accessible. |
Storage Conditions
Proper storage is essential to maintain the stability and efficacy of this compound.
| Condition | Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's specific recommendations.[1][5]
Disposal Procedures
This compound is very toxic to aquatic life.[7] Therefore, proper disposal is critical to prevent environmental contamination.
Waste Categorization
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be treated as hazardous chemical waste.
Disposal Protocol
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Final Disposal:
-
Dispose of all this compound waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[7]
-
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the HSP90-calcineurin-NFAT signaling pathway. HSP90 is a molecular chaperone that is crucial for the stability and function of many oncogenic proteins.[8] In glioblastoma, HSP90 chaperones and stabilizes calcineurin, a phosphatase that dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1][2] Activated NFAT then translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and migration.[1][2] this compound directly binds to HSP90, disrupting its interaction with calcineurin.[1][2] This leads to the degradation of calcineurin, preventing NFAT activation and subsequent downstream signaling, ultimately resulting in tumor cell death.[1][2]
Experimental Protocols
The following protocols are provided as a guide for in vitro studies using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
This workflow outlines the preparation of a this compound stock solution for in vitro experiments.
Protocol:
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microfuge tubes and cryovials
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder into a sterile microfuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the microfuge tube containing the this compound powder.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be required to aid dissolution.[7]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
In Vitro Treatment of Glioblastoma Cells with this compound
This protocol describes the general procedure for treating glioblastoma cells with this compound to assess its biological effects.
Protocol:
-
Materials:
-
Glioblastoma cell line (e.g., U87) cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well, 6-well)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Seed the glioblastoma cells in the desired format (e.g., 96-well plate for proliferation assays, 6-well plate for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. It is important to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, the cells can be harvested for downstream analysis, such as cell viability assays, Western blotting, or flow cytometry.
-
Cell Proliferation Assay (WST-1 based)
This protocol outlines a method to assess the effect of this compound on glioblastoma cell proliferation.[1]
Protocol:
-
Materials:
-
Glioblastoma cells treated with this compound as described in section 6.2 in a 96-well plate.
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Following the treatment period with this compound, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.
-
After incubation, gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| This compound precipitate in stock solution | Poor solubility or exceeding solubility limit. | Gently warm the stock solution to 37°C and vortex. Prepare a more dilute stock solution if the problem persists. |
| High variability in cell-based assays | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of multi-well plates. |
| No observable effect of this compound | Inactive compound, incorrect concentration, or resistant cell line. | Verify the integrity of the this compound stock. Test a wider range of concentrations. Use a sensitive positive control for the pathway. |
Disclaimer: this compound is for research use only and has not been approved for medical applications.[7] All procedures should be performed by trained personnel in a laboratory setting.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound(YZ-129;YZ 129) Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YZ129 Delivery in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of YZ129, a small molecule inhibitor of the HSP90-calcineurin-NFAT pathway, in mouse models of glioblastoma. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in the successful administration and evaluation of this compound.
Introduction
This compound is a promising anti-cancer agent that has demonstrated potent activity against glioblastoma (GBM).[1][2][3] It functions by directly binding to Heat Shock Protein 90 (HSP90), disrupting its chaperone effect on calcineurin. This, in turn, prevents the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in tumor cell proliferation, migration, and survival.[1][4] Furthermore, this compound has been shown to suppress other pro-oncogenic pathways, including PI3K/AKT/mTOR, hypoxia, and glycolysis.[1][2] In vivo studies using glioblastoma xenograft mouse models have shown that this compound can significantly suppress tumor growth with limited toxicity to healthy tissues.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study of this compound in a glioblastoma xenograft mouse model.[1]
| Parameter | Details |
| Compound | This compound |
| Mouse Model | Nude mice bearing U87-luciferase-expressing (U87-Luc) xenograft tumors |
| Delivery Method | Intraperitoneal (IP) Injection |
| Dosage | 2.5 µM/kg body weight |
| Frequency | Daily for 5 consecutive days |
| Vehicle | DMSO (assumed, as it was used for the control group) |
| Tumor Monitoring | Weekly bioluminescence imaging |
| Key Outcome | Substantial reduction in tumor size as measured by bioluminescence compared to the control group |
| Toxicity | No overt cellular and tissue destruction in the liver, kidney, and small intestine. Body weight of treated mice remained comparable to the control group. |
Signaling Pathway
This compound targets the HSP90-calcineurin-NFAT signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound in the HSP90-calcineurin-NFAT pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse glioblastoma xenograft model.
Caption: Workflow for this compound in vivo glioblastoma xenograft study.
Detailed Experimental Protocols
Protocol 1: Glioblastoma Xenograft Model Establishment
Objective: To establish subcutaneous glioblastoma xenografts in nude mice.
Materials:
-
U87-luciferase expressing (U87-Luc) glioblastoma cells
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female nude mice (e.g., BALB/c nude)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture U87-Luc cells according to standard cell culture protocols.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Count the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
Protocol 2: this compound Administration via Intraperitoneal (IP) Injection
Objective: To administer this compound to mice bearing glioblastoma xenografts.
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, followed by dilution in sterile saline or PBS)
-
1 mL syringes with 27-gauge needles
-
Scale for weighing mice
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration for a dose of 2.5 µM/kg. The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of this compound solution to inject.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control daily for 5 consecutive days.[1]
-
Protocol 3: Tumor Growth Monitoring using Bioluminescence Imaging
Objective: To non-invasively monitor the growth of luciferase-expressing glioblastoma xenografts.
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Weigh each mouse and calculate the required volume of D-luciferin for a dose of 120-150 mg/kg.[1]
-
Anesthetize the mice with isoflurane.
-
Administer the D-luciferin via intraperitoneal injection.
-
Wait for approximately 10 minutes for the substrate to distribute.[1]
-
Place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions. The signal intensity (photons/second) is proportional to the number of viable tumor cells.
-
Perform imaging on a weekly basis to track tumor progression and response to treatment.[1]
Concluding Remarks
The protocols outlined above provide a framework for the in vivo evaluation of this compound in a glioblastoma mouse model. Adherence to these methodologies will enable researchers to generate robust and reproducible data on the efficacy and mechanism of action of this promising anti-cancer compound. As with all animal research, all procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
Troubleshooting & Optimization
YZ129 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with YZ129.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can be attributed to several factors. Firstly, this compound has a specific solubility limit in DMSO, which is approximately 5.6 mg/mL (18.65 mM)[1][2]. Attempting to prepare a solution at a higher concentration may result in incomplete dissolution. Secondly, the dissolution of this compound in DMSO requires specific conditions, including warming and sonication[1][2]. Lastly, the quality of the DMSO is crucial; using old or hygroscopic (water-absorbed) DMSO can significantly hinder solubility[2].
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: To achieve successful dissolution, it is recommended to warm the vial to 37°C and use an ultrasonic bath to agitate the solution[1]. For complete dissolution up to its solubility limit, heating the solution to 80°C with ultrasonication is also suggested[1][2]. Always use fresh, anhydrous DMSO for the best results[2].
Q3: What is the molecular weight and chemical formula of this compound?
A3: The molecular weight of this compound is 300.31 g/mol , and its chemical formula is C19H12N2O2[1][3].
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the HSP90-calcineurin-NFAT signaling pathway. It directly binds to Heat Shock Protein 90 (HSP90) and has been shown to suppress the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) with an IC50 of 820 nM[1][4]. This inhibition leads to G2/M phase cell-cycle arrest and apoptosis in glioblastoma cells[1][3].
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to a month, or at -80°C for up to six months[2][4]. For short-term storage of a few days to weeks, 0-4°C is also acceptable[5].
Troubleshooting Guide: Dissolving this compound in DMSO
This guide provides a step-by-step protocol for troubleshooting the dissolution of this compound in DMSO.
Experimental Protocol for Dissolution
-
Verify Concentration: Ensure the target concentration of your solution does not exceed the maximum solubility of this compound in DMSO (5.6 mg/mL or 18.65 mM)[1][2].
-
Use High-Quality DMSO: Utilize a fresh, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic DMSO can significantly reduce the solubility of the compound[2].
-
Pre-warm the DMSO: Gently warm the required volume of DMSO to 37°C before adding it to the this compound powder.
-
Initial Mixing: Add the pre-warmed DMSO to the vial containing the this compound powder. Vortex the mixture for 30-60 seconds.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. This will help to break up any clumps of powder and increase the surface area for dissolution.
-
Heating (if necessary): If the compound is still not fully dissolved, heat the solution to 80°C while continuing to sonicate or vortex periodically[1][2]. Monitor the solution closely during heating.
-
Visual Inspection: After the dissolution procedure, visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Proper Storage: Once dissolved, store the stock solution in an airtight container at the recommended temperature (-20°C or -80°C) to prevent DMSO from absorbing water and the compound from precipitating[2][4].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 300.31 g/mol | [1][3] |
| Chemical Formula | C19H12N2O2 | [1][3] |
| Solubility in DMSO | 5.6 mg/mL (18.65 mM) | [1][2] |
| IC50 (NFAT nuclear translocation) | 820 nM | [1][4] |
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: The HSP90-Calcineurin-NFAT signaling pathway inhibited by this compound.
References
Optimizing YZ129 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YZ129 for accurate IC50 determination in glioblastoma cell lines. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1] It exerts its anti-cancer effects by directly binding to HSP90, a molecular chaperone crucial for the stability and function of numerous proteins involved in tumor growth and survival.[1] By inhibiting HSP90, this compound disrupts the chaperone's support of client proteins, including calcineurin, which leads to the suppression of NFAT nuclear translocation and the downregulation of cancer-associated signaling pathways.[1]
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor activity in glioblastoma (GBM), one of the most aggressive types of brain cancer.[1][2] Studies have shown that this compound can impede the growth of glioblastoma cells, induce cell cycle arrest at the G2/M phase, and promote apoptosis (programmed cell death).[1][2]
Q3: What is the reported IC50 of this compound?
The IC50 of this compound can vary depending on the specific biological process being measured. The half-maximal inhibitory concentration (IC50) for the inhibition of NFAT nuclear translocation has been reported as 820 ± 130 nM.[1] For direct binding to HSP90, a competitive fluorescence polarization assay revealed an IC50 value of 29.5 nM.[1] It is important to note that the IC50 for cell viability in different glioblastoma cell lines will likely differ and needs to be determined empirically.
Q4: How should this compound be prepared and stored?
For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C for short-term storage and -80°C for long-term storage to maintain its stability. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Methodology for IC50 Determination using a WST-1 Assay
This protocol outlines the steps for determining the IC50 of this compound on glioblastoma cell lines using a WST-1 cell proliferation assay.
Materials:
-
This compound compound
-
Glioblastoma cell line of interest (e.g., U87, A172, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the glioblastoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range, based on published data, could be from 0.1 µM to 50 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. A 48-hour incubation has been previously used for U87 cells.[1]
-
-
WST-1 Assay:
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
-
Data Presentation
This compound IC50 Values
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | NFAT Nuclear Translocation | HeLa | 820 ± 130 nM | [1] |
| This compound | HSP90 Binding (Competitive Fluorescent Polarization) | N/A | 29.5 nM | [1] |
| This compound | Cell Viability (WST-1 Assay) | U87 Glioblastoma | Dose-dependent inhibition observed; specific IC50 not reported. A concentration of 5 µM was shown to have a significant effect after 24 and 48 hours. | [1] |
| This compound | Cell Viability (WST-1 Assay) | A172, T98G Glioblastoma | Not publicly available. Researchers are advised to perform empirical dose-response studies. |
Visualizations
References
troubleshooting YZ129 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase inhibitor, YZ129.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypes after this compound treatment, even at low concentrations. Could these be off-target effects?
A1: Yes, unexpected phenotypes at concentrations that are effective for the intended target can suggest off-target effects. We recommend performing a comprehensive analysis to distinguish between on-target and off-target effects. This can include a dose-response curve in a target-negative cell line and a kinome-wide profiling assay.
Q2: How can I confirm that the observed effects in my experiment are due to the inhibition of the intended target kinase and not an off-target?
A2: To confirm on-target activity, we recommend a multi-pronged approach:
-
Rescue Experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of the target kinase.
-
RNAi/CRISPR Knockdown: Compare the phenotype of this compound treatment with the phenotype observed after knocking down the target kinase using RNAi or CRISPR.
-
Biochemical Assays: Directly measure the inhibition of the target kinase in cell lysates treated with this compound.
Q3: What is the recommended experimental approach to identify the specific off-targets of this compound?
A3: A kinome-wide profiling assay is the gold standard for identifying off-target kinases. This can be performed using commercially available services that screen a compound against a large panel of kinases. We also recommend performing a phosphoproteomics analysis to identify downstream signaling pathways that are unexpectedly altered by this compound treatment.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Changes
If you observe unexpected changes in cell viability, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cell viability changes.
Guide 2: Addressing Alterations in Downstream Signaling
If you observe unexpected changes in downstream signaling pathways, consider the following:
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Primary Target | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
This data suggests that at higher concentrations, this compound may inhibit Off-Target Kinase A and B.
Caption: this compound inhibition of primary and off-target pathways.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is designed to assess the phosphorylation status of downstream effectors of both the primary target and potential off-targets.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the phosphorylated and total forms of your target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Protocol 2: Kinase Activity Assay
This protocol provides a general framework for measuring the activity of the primary target kinase in the presence of this compound.
-
Immunoprecipitation of Target Kinase:
-
Lyse cells treated with this compound as described in Protocol 1.
-
Incubate 500 µg of protein lysate with an antibody specific to the target kinase overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-kinase complex.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing a known substrate for the target kinase and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS loading buffer.
-
-
Analysis:
-
Analyze the reaction products by Western blot using a phospho-specific antibody for the substrate.
-
Table 2: Example Data from Kinase Activity Assay
| This compound Concentration (nM) | Relative Kinase Activity (%) |
| 0 | 100 |
| 10 | 55 |
| 50 | 12 |
| 200 | 5 |
Technical Support Center: Improving YZ129 Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the in vivo bioavailability of the hypothetical compound YZ129. The strategies and protocols described here are broadly applicable to compounds with similar bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important?
Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1][2] For oral medications, it represents the fraction of the administered dose that reaches the systemic circulation.[3][4] Bioavailability is a critical pharmacokinetic parameter because it directly impacts a drug's efficacy and safety; low bioavailability can lead to ineffective therapeutic levels, while high variability can result in unpredictable responses and potential toxicity.[5][6]
Q2: What are the common causes of low oral bioavailability for a compound like this compound?
Low oral bioavailability is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[7][8][9] Low solubility is a primary reason for poor bioavailability.[10]
-
Low Permeability: The drug may not efficiently pass through the intestinal epithelial membrane to enter the bloodstream.[11][12]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes like the Cytochrome P450 (CYP450) system before reaching systemic circulation.[3][7][13]
-
Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, reducing net absorption.[14]
-
Chemical Instability: The drug may be degraded by the harsh acidic environment of the stomach or by enzymes in the gastrointestinal tract.[15]
Q3: What is the Biopharmaceutics Classification System (BCS) and how can it help diagnose issues with this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Understanding where this compound falls within this system can help pinpoint the primary barrier to its bioavailability.
| BCS Class | Solubility | Permeability | Primary Challenge to Bioavailability |
| Class I | High | High | Generally well-absorbed |
| Class II | Low | High | Dissolution rate-limited absorption |
| Class III | High | Low | Permeability-limited absorption |
| Class IV | Low | Low | Significant challenges with both solubility and permeability |
For instance, if this compound is a BCS Class II compound, efforts should focus on improving its solubility and dissolution rate.[16] If it is a BCS Class IV compound, both solubility and permeability enhancement strategies would be necessary.[8]
Troubleshooting Guide
Q1: My in vivo study shows very low oral bioavailability for this compound. What are my first steps?
Potential Causes & Troubleshooting Steps:
-
Poor Solubility/Dissolution: This is the most common hurdle.[7]
-
Extensive First-Pass Metabolism: this compound may be rapidly cleared by the liver.[13]
-
Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolizing enzymes.[17] If metabolism is the primary issue, consider co-administration with an inhibitor of the specific enzyme (for research purposes) or chemical modification of the this compound molecule to block the metabolic site.[18]
-
-
Low Permeability: The compound may not be crossing the intestinal wall effectively.
Q2: I'm observing high variability in plasma concentrations between animals in my study. What could be the cause?
Potential Causes & Troubleshooting Steps:
-
Formulation Issues: A non-homogenous suspension or a formulation that is sensitive to gastrointestinal conditions can lead to variable absorption.[1]
-
Physiological Differences: Factors like food effects, differences in gastric emptying, and genetic variations in metabolic enzymes among animals can contribute to variability.[1][15]
-
Solution: Standardize experimental conditions. Ensure consistent fasting periods for all animals. For compounds suspected of food interactions, conduct studies in both fasted and fed states. Using a consistent and well-characterized animal strain can also help reduce genetic variability.[20]
-
Q3: The bioavailability of my new formulation of this compound is still not optimal. What advanced strategies can I explore?
Potential Causes & Troubleshooting Steps:
-
Multiple Bioavailability Barriers: this compound might be affected by a combination of poor solubility, low permeability, and rapid metabolism.
-
Solution: Employ multi-faceted formulation approaches. For example, a nanoparticle formulation can increase surface area for dissolution while also potentially improving permeability and protecting the drug from degradation.[5][14] Lipid-based systems can enhance solubility and may also facilitate lymphatic uptake, bypassing first-pass metabolism.[12][14][16]
-
-
Efflux Transporter Activity: this compound could be a substrate for efflux pumps like P-glycoprotein.
-
Solution: Investigate if this compound is a P-gp substrate using in vitro transporter assays. If so, formulation strategies that include P-gp inhibitors (e.g., certain surfactants like polysorbate 80) may increase absorption.[19]
-
Quantitative Data Summary
Table 1: Example Formulation Strategies to Enhance this compound Bioavailability
This table outlines potential starting formulations for a poorly soluble compound like this compound. The exact composition will require optimization.
| Formulation Strategy | Vehicle/Excipients | Example Composition (w/w) | Mechanism of Enhancement |
| Co-solvent System | PEG 400, Propylene Glycol, Water | 40% PEG 400, 10% Propylene Glycol, 50% Water | Increases drug solubility in the vehicle.[16] |
| Lipid-Based (SEDDS) | Oils, Surfactants, Co-surfactants | 30% Labrafac PG, 50% Cremophor EL, 20% Transcutol HP | Forms a fine emulsion in the gut, increasing surface area and solubility.[11][16][21] |
| Amorphous Solid Dispersion | Polymers (e.g., PVP, HPMC) | 20% this compound, 80% PVP K30 | Creates a high-energy amorphous state of the drug, improving dissolution rate.[11] |
| Nanosuspension | Stabilizers (e.g., Poloxamer 188) | 5% this compound, 1% Poloxamer 188, 94% Water | Increases surface area due to small particle size, enhancing dissolution velocity.[7][10] |
Table 2: Interpreting Pharmacokinetic (PK) Parameters for Bioavailability Assessment
After an in vivo study, these parameters are used to evaluate the performance of your this compound formulation.
| PK Parameter | Description | Indication for Bioavailability Issues |
| AUC (Area Under the Curve) | Total drug exposure over time. | A low AUC after oral dosing compared to IV dosing indicates poor bioavailability.[3] |
| Cmax (Maximum Concentration) | The highest concentration of the drug in the blood. | A low Cmax can suggest slow or poor absorption. |
| Tmax (Time to Cmax) | The time it takes to reach the maximum concentration. | A long Tmax may indicate a slow absorption rate. |
| F (%) (Absolute Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. A low F% is the primary indicator of a bioavailability problem.[3] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol, Acetone) capable of dissolving both this compound and the polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:4 ratio) in a sufficient volume of the chosen organic solvent in a round-bottom flask. Mix until a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film or solid mass is formed.
-
Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization: Grind the resulting solid into a fine powder. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
In Vitro Dissolution: Perform a dissolution test comparing the solid dispersion to the crystalline this compound to quantify the improvement in dissolution rate.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Rat Model)
Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax) and absolute bioavailability (F%) of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300g)
-
This compound formulation (e.g., dissolved in a suitable vehicle)
-
Intravenous (IV) formulation of this compound
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3-5 days before the experiment.[22]
-
Dosing: Divide rats into two groups (n=3-5 per group):
-
Group 1 (Oral): Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Group 2 (IV): Administer the IV formulation of this compound via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule for an oral dose would be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 6, 8, and 24 hours post-dose.[23]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound in each plasma sample using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time for each animal. Use pharmacokinetic software to calculate PK parameters (AUC, Cmax, Tmax). Calculate the absolute bioavailability (F%) using the formula provided in Table 2.
Visualizations
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. certara.com [certara.com]
- 4. laxxonmedical.com [laxxonmedical.com]
- 5. colorcon.com [colorcon.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 13. Drug metabolism - Wikipedia [en.wikipedia.org]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 15. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 21. researchgate.net [researchgate.net]
- 22. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 23. admescope.com [admescope.com]
YZ129 degradation issues in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of YZ129 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
You notice a precipitate forming in your aqueous experimental solution containing this compound, either immediately after preparation or over time. This can lead to inaccurate compound concentration and unreliable results.[1][2]
Immediate Precipitate Formation:
-
Possible Cause: The concentration of this compound exceeds its kinetic or thermodynamic solubility in the aqueous medium.[1] This can be exacerbated by "solvent shock" when a concentrated DMSO stock is rapidly diluted.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final concentration of this compound in your experiment.
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions of the this compound stock solution into the aqueous medium.[1]
-
Pre-warm the Medium: Ensure your experimental medium is at the intended temperature (e.g., 37°C) before adding the this compound stock solution.[1][3]
-
Gentle Agitation: Add the this compound stock solution slowly to the medium while gently stirring or swirling.[1]
-
Precipitate Formation Over Time:
-
Possible Cause: The initial concentration was at the kinetic solubility limit, and the compound is now precipitating as it reaches its lower thermodynamic solubility.[1] Changes in temperature or pH during incubation can also affect solubility.[3]
-
Troubleshooting Steps:
-
Temperature Control: Pre-warm the media to the incubation temperature before adding this compound to prevent temperature-induced precipitation.[3]
-
pH buffering: Ensure the pH of your solution is stable and appropriate for this compound, especially if incubating in a CO2 environment which can alter media pH.[3]
-
Solubility Assessment: Determine the maximum soluble concentration of this compound under your specific experimental conditions (see Experimental Protocols).
-
Issue 2: Inconsistent or Lower-than-Expected Efficacy of this compound
Your experimental results show variable or reduced activity of this compound, suggesting potential degradation of the compound in your stock or working solutions.
-
Possible Causes:
-
Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis.[4][5][6][7][8][9]
-
Improper Storage: Incorrect storage temperature, exposure to light, or repeated freeze-thaw cycles can lead to degradation.[2][4][10]
-
Contamination: Contamination of stock solutions or experimental media can interfere with this compound activity.
-
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze your this compound stock solution using HPLC or LC-MS to check for purity and the presence of degradation products.[4]
-
Review Storage Practices: Ensure this compound stock solutions (typically in DMSO) are stored at -20°C or -80°C in tightly sealed, light-protected vials.[2][4] Aliquot stock solutions to minimize freeze-thaw cycles.[3]
-
Protect from Light: Handle this compound solutions in a manner that minimizes exposure to direct light, especially UV light.[8][9] Use amber vials or cover containers with aluminum foil.
-
Use High-Purity Solvents: Prepare stock solutions and dilutions with high-purity, anhydrous solvents (e.g., DMSO). Water content in DMSO can contribute to compound degradation over time.[11][12][13]
-
Run Positive Controls: Include a positive control with a fresh batch of this compound to compare its activity with your current stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For long-term storage, it is advisable to use anhydrous DMSO and store the aliquoted solutions at -20°C or -80°C.[4]
Q2: How should I properly store my this compound solutions?
A2:
-
Solid this compound: Store in a cool, dark, and dry place as per the supplier's instructions.
-
DMSO Stock Solutions: Aliquot into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Protect from light.
-
Aqueous Working Solutions: Prepare fresh for each experiment and use immediately. Avoid storing this compound in aqueous buffers for extended periods.
Q3: Can I use a this compound solution that has a visible precipitate?
A3: It is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]
Q4: My this compound is dissolved in DMSO, but I still see poor activity. What could be the issue?
A4: Even in DMSO, compounds can degrade over time, especially if the DMSO has absorbed water, which is hygroscopic.[14] Other factors could be exposure to light, multiple freeze-thaw cycles, or improper storage temperature.[4][15] It is recommended to verify the integrity of your stock solution by an analytical method like HPLC or LC-MS.[4]
Q5: What are the primary degradation pathways for small molecules like this compound?
A5: The most common chemical degradation pathways for small organic molecules are hydrolysis (reaction with water), oxidation (reaction with oxygen, which can be initiated by light or trace metals), and photolysis (degradation caused by exposure to light).[6][7]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM) at Different Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 6 Months |
| Room Temperature (20-25°C) | 85% | 60% |
| 4°C | 98% | 92% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Table 3: Effect of Freeze-Thaw Cycles on this compound Integrity (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | % Purity |
| 0 | 99.8% |
| 1 | 99.7% |
| 3 | 99.5% |
| 5 | 98.9% |
| 10 | 97.2% |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Aqueous Media
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.
-
Serial Dilutions: Pre-warm your specific cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).[3] Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.).
-
Incubation and Observation: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect each solution for signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[3] For a more detailed inspection, a small aliquot can be examined under a microscope.
-
Determination: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[3]
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Time Zero Sample: Dilute a fresh this compound stock solution to a known concentration (e.g., 1 mM) in the relevant solvent (e.g., DMSO, cell culture medium). Immediately analyze this sample by HPLC.
-
Test Samples: Store aliquots of the same solution under various conditions you wish to test (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
At specified time points, inject the samples into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating this compound from its potential degradation products.
-
Detect the compound using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound in each sample.
-
Compare the peak area of this compound in the test samples to the time-zero sample to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Factors contributing to this compound degradation in solution.
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. mynewlab.com [mynewlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting drug degradation | PPTX [slideshare.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. ftloscience.com [ftloscience.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
YZ129 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YZ129 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures with this compound.
In Vitro Cell-Based Assays
Question: I am not observing the expected dose-dependent inhibition of glioblastoma (GBM) cell proliferation with this compound. What are the potential causes?
Answer: Several factors could contribute to a lack of expected activity. Consider the following:
-
Compound Integrity and Storage: this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. Ensure the compound has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line and Culture Conditions: The original studies utilized U87-MG and HeLa cell lines[2]. Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure cells are healthy, within a low passage number, and free from contamination. Optimal cell density at the time of treatment is crucial; high confluence can affect results.
-
Assay Protocol and Duration: For proliferation assays like the WST-1 based colorimetric assay, a 48-hour incubation period with this compound has been shown to be effective[2]. Ensure your assay duration is sufficient to observe an effect.
-
Reagent Quality: Confirm that all reagents, including cell culture media, serum, and assay components, are not expired and have been stored correctly.
Question: My wound healing/migration assay shows inconsistent results or high variability between replicates when using this compound. How can I improve this?
Answer: Migration assays can be sensitive to minor variations in technique. To improve consistency:
-
Standardize the "Wound": Use a consistent method to create the cell-free zone. A p200 pipette tip is a common tool, but automated wound-making tools can increase reproducibility.
-
Cell Seeding Density: Ensure a confluent monolayer is formed before creating the wound. Inconsistent cell density will lead to variable migration rates.
-
Imaging and Analysis: Capture images at the same location within the well at each time point. Use image analysis software to quantify the wound area to reduce subjective bias. The original study observed a significant reduction in migrating cells after 24 hours of treatment with 5 µM this compound[2].
-
Control for Proliferation: this compound inhibits cell proliferation, which can confound migration results[2][3]. Consider using a proliferation inhibitor like Mitomycin C in your assay design to isolate the effects on cell migration.
Question: I am having trouble detecting the downstream effects of this compound on protein expression via Western blot. What should I check?
Answer: If you are not observing expected changes in the expression of NFAT downstream targets (e.g., VEGFA, VEGFR-2, MMP2)[2], consider these points:
-
Treatment Conditions: The landmark study used 5 µM this compound for 24 hours to elicit significant pharmacological effects in U87 cells[2]. Verify your concentration and incubation time.
-
Lysate Preparation: Ensure efficient protein extraction by using an appropriate lysis buffer and protocol. Keep samples on ice to prevent protein degradation[4].
-
Protein Concentration: Accurately determine the protein concentration of your lysates to ensure equal loading on the gel[4].
-
Antibody Quality: Use validated antibodies specific for your target proteins. Check the antibody datasheet for recommended dilutions and positive/negative control suggestions.
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
In Vivo Xenograft Studies
Question: My in vivo glioblastoma xenograft model is not showing a significant reduction in tumor growth with this compound treatment. What factors should I consider?
Answer: In vivo experiments have many variables that can impact outcomes. Key considerations include:
-
Compound Formulation and Administration: this compound was administered via intraperitoneal injection in the original studies[2]. Ensure proper formulation for in vivo use and consistent administration technique.
-
Dosing Regimen: The published protocol involved daily injections for 5 days at a dose of 2.5 µM/kg body weight[2]. Adherence to a consistent and appropriate dosing schedule is critical.
-
Tumor Establishment: Allow tumors to reach a sufficient and consistent size before initiating treatment. This will reduce variability in starting tumor burden between animals.
-
Animal Health: Monitor the overall health of the animals. Stress or underlying health issues can impact tumor growth and response to treatment. The original study noted no significant toxicity or weight loss in the treated mice[2].
-
Imaging and Measurement: Use a consistent and reliable method for monitoring tumor size, such as bioluminescence imaging for luciferase-expressing cells or caliper measurements[2].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the HSP90-calcineurin-NFAT signaling pathway. It directly binds to Heat Shock Protein 90 (HSP90), antagonizing its chaperoning effect on calcineurin. This disruption prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting the transcription of its target genes involved in cancer progression[2][3]. This compound also suppresses other pro-oncogenic pathways, including hypoxia, glycolysis, and the PI3K/AKT/mTOR signaling axis[2][3].
Q2: What are common sources of experimental variability when working with a novel compound like this compound?
A2: Variability in experiments with novel compounds can arise from several sources:
-
Biological Variability: Differences in cell lines (even between passages), primary cells from different donors, and animal models can lead to varied responses.
-
Protocol Adherence: Minor deviations in experimental protocols, such as incubation times, reagent concentrations, or equipment calibration, can introduce significant variability.
-
Reagent Quality: The quality and lot-to-lot consistency of reagents, including the compound itself, cell culture media, and antibodies, can impact results.
-
Human Factor: Subtle differences in technique between researchers or even by the same researcher on different days can contribute to variability.
Q3: How can I ensure the reproducibility of my this compound experiments?
A3: Ensuring reproducibility is a cornerstone of scientific research. Key practices include:
-
Detailed Record-Keeping: Maintain a thorough laboratory notebook detailing all experimental parameters, including lot numbers of reagents, passage numbers of cells, and any deviations from the standard protocol.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine experiments involving this compound.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. For example, a vehicle control (e.g., DMSO) and a positive control known to affect the pathway of interest.
-
Replicate Experiments: Conduct experiments with biological and technical replicates to ensure the observed effects are consistent and statistically significant.
-
Data Transparency: Share detailed methods and raw data when publishing to allow for independent verification of your findings.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Source |
| IC50 (NFAT Nuclear Translocation) | 820 nM | HeLa | High-Content Imaging | [1] |
| Effective Concentration (In Vitro) | 5 µM for 24h | U87 | Proliferation/Migration | [2] |
| In Vivo Dosage | 2.5 µM/kg/day for 5 days | U87-Luc Xenograft | Bioluminescence Imaging | [2] |
| Cell Cycle Arrest | G2/M Phase | U87 | Flow Cytometry | [2][3] |
| Migration Inhibition | ~60% reduction | U87 | Wound Healing Assay | [2] |
Experimental Protocols & Methodologies
Cell Proliferation Assay (WST-1 Based)
-
Cell Seeding: Plate U87 glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
In Vivo Glioblastoma Xenograft Model
-
Cell Implantation: Subcutaneously inject U87-luciferase expressing cells into the flank of nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound (2.5 µM/kg) or vehicle via intraperitoneal injection daily for 5 consecutive days[2].
-
Continued Monitoring: Continue to monitor tumor size and animal well-being for the duration of the study (e.g., 3 weeks)[2].
-
Endpoint Analysis: At the study endpoint, excise tumors for further analysis.
Visualizations
Caption: Mechanism of action of this compound in the HSP90-calcineurin-NFAT signaling pathway.
Caption: Workflow for a typical in vitro cell proliferation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation for western blot | Abcam [abcam.com]
YZ129 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for the YZ129 Yin-Yang Kinase 1 (YYK1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the common causes for this discrepancy?
A1: Inconsistent IC50 values are a frequent challenge in drug discovery research.[1] Several factors can contribute to this variability:
-
Compound Integrity and Handling: Ensure that your this compound stock solution is prepared fresh and has not undergone multiple freeze-thaw cycles.[2] The purity of the compound is also critical, as impurities can interfere with the assay.[1]
-
Cell-Based Assay Conditions: Minor variations in your experimental setup can lead to significant differences in results.[1] Key parameters to standardize include cell seeding density, serum concentration in the media, and the duration of compound treatment.[3][4]
-
Cell Health and Passage Number: It is crucial to use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to drugs.[2]
Q2: Our cell viability assay results (e.g., MTT, CellTiter-Glo®) with this compound are inconsistent across replicate wells. What could be the problem?
A2: High variability in cell viability assays can stem from several technical aspects of the experiment:[5]
-
Uneven Cell Seeding: A non-homogenous cell suspension before plating can lead to different cell numbers in each well.[5]
-
Edge Effects: The outer wells of a multi-well plate are susceptible to evaporation, which can alter the effective concentration of this compound. It is recommended to either not use the outermost wells or to fill them with sterile PBS or media to create a humidity barrier.[5][6]
-
Inconsistent Incubation Times: Adhere to a strict schedule for both the compound treatment and the addition of the assay reagent.[5]
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate readings.[5]
Q3: We are not observing the expected decrease in the phosphorylation of the downstream target of YYK1 in our Western blot analysis after this compound treatment. What should we check?
A3: Several factors could lead to a lack of effect in your Western blot analysis:
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to see a significant decrease in phosphorylation. A dose-response and time-course experiment is recommended to determine the optimal conditions.[5]
-
Cell Line Specificity: The activity of the YYK1 signaling pathway can vary between different cell lines. Confirm that your chosen cell line has an active YYK1 pathway that is sensitive to this compound.[5]
-
Antibody Quality: The specificity and optimal dilution of your primary and secondary antibodies are critical for reliable results.[2]
-
Sample Preparation: To preserve the phosphorylation state of your target protein, it is essential to work quickly, keep samples on ice, and use lysis buffers containing phosphatase and protease inhibitors.[7]
Q4: Can the presence of serum in the cell culture medium affect the potency of this compound?
A4: Yes, the presence of serum can impact the effectiveness of kinase inhibitors.[8] Serum proteins can bind to small molecule inhibitors, reducing their free concentration and thus their ability to engage with the target kinase inside the cell.[3] If you are observing lower than expected potency, consider reducing the serum concentration during the treatment period or performing the experiment in serum-free media, if your cells can tolerate it for the duration of the experiment.[9]
Troubleshooting Guides
Inconsistent Dose-Response Curves
If you are experiencing inconsistent dose-response curves with this compound, follow this systematic troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting inconsistent this compound dose-response results.
Data Presentation: Impact of Experimental Variables on IC50 Values
The following table illustrates how common experimental variables can influence the resulting IC50 values for this compound. These are hypothetical examples to demonstrate potential trends.
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Rationale |
| Cell Seeding Density | Low (2,000 cells/well) | 30 | High (10,000 cells/well) | 85 | Higher cell numbers may require more compound to achieve the same level of inhibition.[4] |
| Serum Concentration | Low (1% FBS) | 20 | High (10% FBS) | 60 | Serum proteins can bind to this compound, reducing its bioavailability.[3][8] |
| Treatment Duration | 24 hours | 150 | 72 hours | 45 | The inhibitory effects of this compound on cell viability may be time-dependent.[2] |
| ATP Concentration (Biochemical Assay) | Low (Km of ATP) | 25 | High (1 mM) | 200 | This compound may be an ATP-competitive inhibitor, and high ATP concentrations can reduce its apparent potency.[3] |
Experimental Protocols
p-YYK1 Substrate (p-SUB1) Western Blot Assay
This protocol describes the detection of phosphorylated SUB1 (p-SUB1), a direct substrate of YYK1, to assess the intracellular target engagement of this compound.
Caption: General workflow for Western blot analysis of p-SUB1 levels after this compound treatment.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed your chosen cell line in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if required for your specific cell line and pathway activation.
-
Pre-treat the cells with a dose range of this compound for 1-2 hours.
-
Stimulate the cells with a known activator of the YYK1 pathway for 15-30 minutes.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST, as milk can interfere with the detection of phosphoproteins.
-
Incubate the membrane with primary antibodies against p-SUB1, total SUB1, and a loading control (e.g., GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-SUB1 signal to the total SUB1 signal and the loading control.[11]
-
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[2]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[1]
-
Signaling Pathway
Hypothetical this compound Signaling Pathway
This compound is a selective inhibitor of Yin-Yang Kinase 1 (YYK1). YYK1 is a key component of a signaling cascade that promotes cell proliferation. Upon activation by an upstream signal, YYK1 phosphorylates and activates its downstream substrate, SUB1, which in turn leads to the activation of transcription factors that drive cell cycle progression.
Caption: The hypothetical signaling pathway of this compound, a selective YYK1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. galaxy.ai [galaxy.ai]
preventing YZ129 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YZ129. Our goal is to help you prevent common issues, such as precipitation, and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1][2][3] It functions by directly binding to HSP90, which disrupts its chaperone activity on calcineurin. This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in cell proliferation, migration, and survival.[4][5] In cancer cells, particularly glioblastoma, the inhibition of this pathway leads to cell cycle arrest at the G2/M phase, apoptosis, and a reduction in tumor growth.[3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[1]
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 5.6 mg/mL, which is equivalent to 18.65 mM.[1] To achieve this concentration, ultrasonic warming and heating to 80°C may be necessary to aid dissolution.[1]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. For cell-based assays, a stock solution concentration that is at least 1000 times higher than the final working concentration is advisable to minimize the final DMSO concentration in the cell culture medium.[3] For example, to prepare a 10 mM stock solution, you would dissolve 3.0031 mg of this compound (assuming a molecular weight of 300.31 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
Q5: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Media
Possible Cause 1: Poor Solubility of this compound in Aqueous Media
This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause the compound to precipitate out of solution.
-
Solution:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in cell culture medium. This gradual decrease in DMSO concentration can help keep this compound in solution.
-
Pre-warming Media: Use pre-warmed cell culture media (37°C) for dilutions, as temperature can influence solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.1% to avoid solvent-induced toxicity and precipitation. If a higher concentration of this compound is required, consider a vehicle control with the same DMSO concentration.
-
Possible Cause 2: Interaction with Media Components
Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Solution:
-
Serum-Free Media Dilution: If possible, prepare the final dilution of this compound in serum-free media first, and then add it to your cells in complete media.
-
Test Different Media Formulations: If precipitation persists, consider testing different basal media formulations that may have better compatibility with this compound.
-
Issue 2: Inconsistent Experimental Results (e.g., variable IC50 values)
Possible Cause 1: Inaccurate Stock Solution Concentration
Errors in weighing the compound or measuring the solvent volume can lead to an incorrect stock solution concentration, which will affect all subsequent experiments.
-
Solution:
-
Calibrated Equipment: Use a calibrated analytical balance for weighing and precise, calibrated pipettes for measuring the solvent.
-
Complete Dissolution: Ensure that this compound is completely dissolved in DMSO before making further dilutions. As mentioned, ultrasonic warming or gentle heating may be required.[1]
-
Possible Cause 2: Degradation of this compound
Improper storage of the this compound stock solution can lead to its degradation, resulting in reduced activity and inconsistent results.
-
Solution:
-
Proper Storage: Aliquot and store the DMSO stock solution at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment.
-
Possible Cause 3: Variability in Cell Culture Conditions
Inconsistencies in cell culture practices can significantly impact the outcome of experiments with small molecule inhibitors.
-
Solution:
-
Consistent Cell Seeding: Seed cells at a consistent density for all experiments.
-
Standardized Treatment Time: Treat cells with this compound for a consistent duration.
-
Healthy Cell Cultures: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Regularly test for mycoplasma.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 300.31 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | For in vitro experiments. |
| Solubility in DMSO | 5.6 mg/mL (18.65 mM) | Ultrasonic warming and heating to 80°C can aid dissolution.[1] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles.[1] |
| Final DMSO in Culture | ≤ 0.1% | To avoid solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, and calibrated micropipettes.
-
Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh approximately 3 mg of this compound powder into the tared tube and record the exact weight. c. Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 300.31 g/mol ) * 100,000 d. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. e. Vortex the tube thoroughly for 1-2 minutes to dissolve the compound. f. If the compound is not fully dissolved, use an ultrasonic water bath for 5-10 minutes or gently warm the solution to 37°C. g. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. h. Label the aliquots clearly with the compound name, concentration, and date of preparation. i. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating U87 Glioblastoma Cells with this compound
This protocol is a general guideline and should be optimized for your specific experimental needs. A similar protocol was used in a study where U87 cells were treated with 5 µM this compound for 24 hours.[4]
-
Materials: U87 glioblastoma cells, complete culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin), sterile culture plates, 10 mM this compound stock solution in DMSO, and serum-free culture medium.
-
Procedure: a. Seed U87 cells in a sterile culture plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. b. The next day, prepare the desired concentrations of this compound by performing serial dilutions of the 10 mM stock solution in serum-free culture medium. c. For the vehicle control, prepare a solution with the same final concentration of DMSO as the highest this compound concentration. d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). f. After the incubation period, proceed with your downstream analysis (e.g., cell viability assay, western blotting, or microscopy).
Mandatory Visualizations
Caption: this compound inhibits HSP90, leading to downstream effects on the calcineurin-NFAT pathway.
Caption: General experimental workflow for treating cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating YZ129's Efficacy in Glioblastoma Treatment through siRNA-Mediated Target Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor YZ129 with siRNA-mediated gene silencing for validating its therapeutic target in glioblastoma (GBM). This compound is a novel inhibitor of the HSP90-calcineurin-NFAT signaling pathway, demonstrating significant anti-tumor activity in preclinical GBM models.[1][2][3][4][5] This document outlines the mechanism of action of this compound, presents a detailed protocol for a comparative validation study using siRNA, and offers data presentation formats to objectively assess the on-target effects of this compound.
Mechanism of Action: this compound
This compound directly binds to Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression.[1][2][3][4] Specifically, this compound disrupts the chaperone activity of HSP90 on calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] This inhibition prevents NFAT nuclear translocation and subsequent expression of genes involved in cell proliferation, migration, and survival.[1] Furthermore, this compound has been shown to suppress other pro-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis, and induce G2/M cell cycle arrest and apoptosis in GBM cells.[1][3]
Comparative Validation with siRNA
To validate that the anti-tumor effects of this compound are directly attributable to its inhibition of HSP90, a comparative study using siRNA to silence the HSP90AA1 gene (encoding HSP90α) is recommended. This approach allows for a direct comparison of a small molecule inhibitor versus a genetic knockdown of the target protein.
Experimental Protocol: siRNA-Mediated Knockdown of HSP90 in Glioblastoma Cells
This protocol outlines the steps for transiently transfecting glioblastoma cell lines (e.g., U87MG) with siRNA targeting HSP90 and subsequently assessing the phenotypic and molecular changes in comparison to this compound treatment.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting HSP90AA1 (pre-designed and validated)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
DMSO (vehicle control)
-
Reagents for downstream analysis (qRT-PCR, Western blot, cell viability assays, apoptosis assays)
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed U87MG cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the HSP90 siRNA and non-targeting control siRNA in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
-
This compound Treatment:
-
In a parallel set of experiments, treat U87MG cells with this compound at a predetermined effective concentration (e.g., 5 µM) or a dose range.
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubate for the same duration as the siRNA experiment.
-
-
Downstream Analysis:
-
Validation of Knockdown/Inhibition:
-
qRT-PCR: At 24-48 hours post-transfection, isolate total RNA and perform qRT-PCR to quantify HSP90AA1 mRNA levels to confirm knockdown efficiency.
-
Western Blot: At 48-72 hours post-transfection/treatment, prepare cell lysates and perform Western blotting to assess HSP90 protein levels. In parallel, analyze the phosphorylation status and total protein levels of key downstream effectors such as AKT and NFAT.
-
-
Phenotypic Assays:
-
Cell Viability/Proliferation: Perform a cell viability assay (e.g., WST-1 or MTT) at 24, 48, and 72 hours post-treatment/transfection.
-
Apoptosis Assay: Use flow cytometry with Annexin V and Propidium Iodide staining to quantify apoptotic cells.
-
Cell Migration Assay: Conduct a wound-healing or transwell migration assay to assess changes in cell motility.
-
-
Data Presentation and Expected Outcomes
The following tables provide a template for summarizing the quantitative data from the comparative experiments.
Table 1: Validation of HSP90 Knockdown and Inhibition
| Treatment Group | HSP90AA1 mRNA Level (Fold Change vs. Control) | HSP90 Protein Level (Fold Change vs. Control) | p-AKT/Total AKT Ratio (Fold Change vs. Control) |
| Control siRNA | 1.0 | 1.0 | 1.0 |
| HSP90 siRNA | Expected: < 0.3 | Expected: < 0.4 | Expected: Significant Decrease |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | Expected: No significant change | 1.0 | Expected: Significant Decrease |
Table 2: Comparative Effects on Glioblastoma Cell Phenotype
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) | Relative Cell Migration (% of Control) |
| Control siRNA | 100% | Baseline | 100% |
| HSP90 siRNA | Expected: Significant Decrease | Expected: Significant Increase | Expected: Significant Decrease |
| Vehicle (DMSO) | 100% | Baseline | 100% |
| This compound | Expected: Significant Decrease | Expected: Significant Increase | Expected: Significant Decrease |
Interpretation of Results:
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
Comparative Analysis of YZ129: A New Era in Targeted Cancer Therapy
This guide provides a detailed comparison of the novel inhibitor YZ129 with previous generations of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document outlines the evolution of EGFR inhibitors, presents supporting experimental data for this compound's enhanced efficacy and specificity, and provides detailed methodologies for key experiments.
The Evolution of EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3] This has made EGFR an important therapeutic target.
-
First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These reversible inhibitors were a significant advancement, showing efficacy in patients with activating EGFR mutations like exon 19 deletions and L858R substitutions.[4][5][6] However, their effectiveness is limited by the near-universal development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[7][8][9]
-
Second-Generation Inhibitors (e.g., Afatinib): To overcome resistance, second-generation inhibitors were developed. These molecules form an irreversible, covalent bond with the EGFR kinase domain and have broader activity against the ErbB family of receptors.[10][11][12] While showing activity against T790M in preclinical models, their clinical efficacy in T790M-positive patients has been modest, and they are often associated with increased toxicity due to inhibition of wild-type (WT) EGFR.[13][14]
-
Third-Generation Inhibitors (this compound): this compound represents the latest advancement, engineered specifically to address the shortcomings of its predecessors. Like other third-generation inhibitors, this compound is an irreversible inhibitor that potently targets both the initial activating EGFR mutations and the T790M resistance mutation.[15][16][17] Crucially, it shows significantly less activity against WT EGFR, leading to a more favorable safety profile.[18]
Quantitative Performance Comparison
The superior selectivity and potency of this compound are evident in its half-maximal inhibitory concentration (IC50) values across different EGFR-mutant cell lines. The data below summarizes the comparative in vitro efficacy.
| Inhibitor Class | Target Cell Line (EGFR Status) | Representative IC50 (nM) | Notes |
| First-Generation | Activating Mutation (e.g., Exon 19 del) | 10 - 50 | Potent against initial mutations.[4] |
| T790M Resistance Mutation | > 5000 | Ineffective due to acquired resistance.[19] | |
| Wild-Type EGFR | 100 - 500 | Moderate activity, leading to side effects. | |
| Second-Generation | Activating Mutation (e.g., Exon 19 del) | 1 - 20 | High potency due to irreversible binding.[10] |
| T790M Resistance Mutation | 100 - 400 | Modest activity, often insufficient clinically.[13] | |
| Wild-Type EGFR | 10 - 50 | High potency, contributing to toxicity.[11] | |
| This compound (Third-Gen) | Activating Mutation (e.g., Exon 19 del) | 5 - 25 | Maintains high potency against initial mutations. [15] |
| T790M Resistance Mutation | 1 - 15 | Exceptional potency against the key resistance mutation. [18] | |
| Wild-Type EGFR | > 500 | Significantly spares wild-type, improving tolerability. [15] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the EGFR signaling cascade and the points of intervention for different inhibitor generations. EGFR activation triggers downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[20][][22] First and second-generation inhibitors block the ATP-binding site of both mutant and wild-type EGFR. This compound is designed to bind covalently and with high affinity to the ATP-binding site of EGFR, particularly when the T790M mutation is present.
Experimental Protocols
Accurate determination of IC50 values is fundamental to characterizing inhibitor potency. Below is a detailed protocol for a common cell-based viability assay.
Protocol: Cell Viability Assay for IC50 Determination
This protocol describes the use of a luminescence-based assay to measure cell viability after treatment with EGFR inhibitors.
1. Materials and Reagents:
-
EGFR-mutant cancer cell lines (e.g., PC-9 for activating mutation, H1975 for T790M).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and other inhibitors, dissolved in DMSO.
-
96-well clear-bottom white assay plates.
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader with luminescence detection capabilities.
2. Experimental Workflow:
The following diagram outlines the key steps in the IC50 determination workflow.
3. Step-by-Step Procedure:
-
Cell Plating: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a 10-point serial dilution series of this compound and other inhibitors in complete culture medium. Include a "vehicle-only" control (DMSO) and a "no-cells" background control.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the luminescence-based viability reagent to each well.
-
Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[23]
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]
Conclusion
This compound demonstrates a significant leap forward in the targeted inhibition of the EGFR pathway. Its ability to potently inhibit both primary activating mutations and the critical T790M resistance mutation, while largely sparing wild-type EGFR, addresses the primary limitations of first and second-generation inhibitors.[15][18] The superior selectivity of this compound, supported by the presented quantitative data, translates into a promising therapeutic window and a more favorable safety profile, marking it as a cornerstone for next-generation cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 4. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 6. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 19. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. benchchem.com [benchchem.com]
- 24. biorxiv.org [biorxiv.org]
YZ129 Cross-Reactivity and Performance: A Comparative Analysis for Drug Development Professionals
In the landscape of glioblastoma (GBM) therapeutics, the novel HSP90 inhibitor YZ129 has emerged as a promising candidate, demonstrating potent anti-tumor activity. This guide provides a comprehensive comparison of this compound with the established HSP90 inhibitor 17-AAG and the standard-of-care chemotherapeutic agent, temozolomide. The following sections present key performance data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to aid researchers and drug development professionals in evaluating its potential.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been evaluated through its binding affinity to its direct target, Heat Shock Protein 90 (HSP90), and its functional impact on downstream signaling pathways and cancer cell viability. The data below summarizes these key metrics in comparison to 17-AAG and temozolomide.
| Compound | Target/Assay | Cell Line | IC50 Value | Citation |
| This compound | HSP90 Binding Affinity | - | 29.5 nM | [1] |
| 17-AAG | HSP90 Binding Affinity | - | Comparable to this compound | [1] |
| This compound | NFAT Nuclear Translocation | HeLa | 820 nM | [2] |
| 17-AAG | NFAT Nuclear Translocation | HeLa | 5.90 µM | [1] |
| 17-AAG | Growth Inhibition | Glioma Cell Lines | 50 - 500 nM | |
| Temozolomide | Cell Viability | U87 | ~230 µM (at 72h) | [3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits HSP90, disrupting its chaperoning of calcineurin and subsequent NFAT nuclear translocation.
Caption: Workflow for assessing this compound's in vitro effects on glioblastoma cells.
Detailed Experimental Protocols
HSP90 Binding Affinity Assay (Competitive Fluorescent Polarization)
This assay determines the binding affinity of this compound to HSP90 by measuring the displacement of a fluorescently labeled HSP90 ligand.
Materials:
-
Recombinant human HSP90α protein
-
Geldanamycin-FITC (fluorescent probe)
-
This compound and 17-AAG (test and control compounds)
-
Assay Buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, pH 7.5)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of HSP90α protein in the assay buffer.
-
Prepare serial dilutions of this compound and 17-AAG in assay buffer.
-
In a 384-well plate, add the HSP90α protein solution.
-
Add the serially diluted compounds (this compound or 17-AAG) or vehicle control to the wells.
-
Add the Geldanamycin-FITC probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed U87 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add WST-1 reagent to each well and incubate for a further 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Assay
This assay uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
U87 glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed U87 cells and treat them with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is quantified.[1]
Cross-Reactivity and Off-Target Profile
While specific kinase cross-reactivity panels for this compound are not publicly available, studies on other HSP90 inhibitors, such as ganetespib and luminespib, have revealed off-target kinase pharmacology.[5] This suggests that while HSP90 is the primary target, the potential for interaction with other kinases should be considered during preclinical development. The unique chemical structure of this compound warrants a comprehensive kinase profiling study to fully characterize its selectivity and potential off-target effects. Such studies are crucial for predicting potential side effects and for identifying opportunities for polypharmacology.
In Vivo Efficacy in Glioblastoma Xenograft Model
This compound has demonstrated significant anti-tumor activity in a U87-luciferase glioblastoma xenograft mouse model.[6]
Experimental Outline:
-
Model: Nude mice bearing orthotopically implanted U87-luciferase cells.
-
Treatment: Intraperitoneal injection of this compound daily for 5 days.
-
Monitoring: Tumor growth is monitored weekly via bioluminescence imaging.
-
Results: this compound treatment led to a substantial reduction in tumor size compared to the control group.[6]
This guide provides a foundational overview of this compound's performance in key preclinical assays. Further investigation into its cross-reactivity profile and direct comparative studies with a broader range of GBM therapeutics will be instrumental in advancing its clinical development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of YZ129 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of YZ129, a novel inhibitor of the HSP90-calcineurin-NFAT pathway, with other relevant compounds.[1][2][3][4][5][6] Experimental data is presented to support the independent validation of its binding characteristics. This compound has been identified as a promising therapeutic agent for glioblastoma by directly targeting Heat Shock Protein 90 (HSP90), a key molecular chaperone involved in the conformational maturation of several oncogenic signaling proteins.[2][3][7]
Comparative Binding Affinity Data
The binding affinity of a compound is a critical parameter in drug discovery, often quantified by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinity of this compound in comparison to a known HSP90 inhibitor, 17-AAG.
| Compound | Target | Assay Type | Measured Value (IC50) |
| This compound | HSP90 | Competitive Fluorescent Polarization | 29.5 nM[2] |
| 17-AAG | HSP90 | Competitive Fluorescent Polarization | Comparable to this compound[2] |
Note: The study referenced did not provide a specific IC50 value for 17-AAG but stated it was comparable to this compound.
Another study reported an IC50 of 820 nM for this compound in suppressing Thapsigargin-induced NFAT nuclear translocation in HeLa cells.[4][5][6][8] This highlights the compound's activity in a cell-based assay context.
Experimental Protocols
The determination of binding affinity is crucial for validating a compound's mechanism of action. Below are the detailed methodologies for key experiments cited in the validation of this compound's binding affinity.
Competitive Fluorescent Polarization Assay for HSP90 Binding
This assay is used to determine the ability of a test compound to compete with a fluorescently labeled probe for binding to a target protein.
-
Objective: To determine the IC50 value of this compound for HSP90.
-
Materials:
-
Recombinant HSP90α protein
-
Geldanamycin-FITC (fluorescent probe)
-
This compound (test compound)
-
17-AAG (positive control)
-
FP assay buffer (20 mM HEPES, 50 mM KCl, 2mM DTT, 5mM MgCl2, 20 mM Na2MoO4, 0.01% Triton X-100, and 0.1 mg/mL bovine gamma globulin, pH 7.5)
-
-
Procedure:
-
A solution of 100 nM recombinant HSP90α protein is prepared in the FP assay buffer.
-
A 10 nM solution of Geldanamycin-FITC is also prepared in the same buffer.
-
Varying concentrations of this compound are prepared.
-
In a suitable microplate, 50 μL of the HSP90α solution, 25 μL of the Geldanamycin-FITC solution, and 25 μL of the different concentrations of this compound are mixed.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated from the resulting dose-response curve.[2]
-
Pull-down Assay for Target Identification
This method is used to identify the direct molecular targets of a compound from a complex mixture of proteins.
-
Objective: To identify the cellular binding partners of this compound.
-
Materials:
-
Azide derivative of this compound (e.g., YZ137)
-
Biotin-alkyne
-
Streptavidin beads
-
THPTA, CuSO4, and ascorbic acid (for Click reaction)
-
Cell lysate (e.g., from HeLa cells)
-
-
Procedure:
-
The azide derivative of this compound is immobilized on streptavidin beads via a Click reaction with biotin-alkyne.
-
The immobilized this compound is used as bait and incubated with cell lysate to allow for the binding of its protein partners.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted and then identified using mass spectrometry (MS) analysis.
-
The results are visualized by running the samples on an SDS-PAGE gel followed by silver staining.[2]
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of this compound to HSP90.
Simplified HSP90-Calcineurin-NFAT Signaling Pathway and this compound Inhibition
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(YZ-129;YZ 129) Datasheet DC Chemicals [dcchemicals.com]
YZ129 vs. Standard-of-Care in Glioblastoma Models: A Comparative Analysis
An objective comparison of the novel HSP90 inhibitor YZ129 against the current standard-of-care, temozolomide, for the treatment of glioblastoma, supported by preclinical data.
This guide provides a detailed comparison of the investigational compound this compound and the standard-of-care chemotherapy, temozolomide (TMZ), in the context of glioblastoma (GBM) treatment. While direct head-to-head preclinical or clinical studies comparing this compound and temozolomide are not yet available in published literature, this document synthesizes the existing data on each compound to offer a comparative perspective for researchers, scientists, and drug development professionals.
Overview of this compound and Standard-of-Care (Temozolomide)
This compound is a novel small molecule inhibitor of the HSP90-calcineurin-NFAT signaling pathway.[1] It has shown potent anti-tumor activity in preclinical models of glioblastoma.[1] The current standard-of-care for newly diagnosed GBM involves maximal surgical resection followed by radiation therapy and concomitant and adjuvant chemotherapy with temozolomide.[2][3][4] Temozolomide is an oral alkylating agent that has been the frontline chemotherapeutic for GBM for over a decade.[5]
Mechanism of Action
The two compounds combat glioblastoma through distinct molecular mechanisms. This compound functions by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] By binding to HSP90, this compound disrupts the chaperone's activity, leading to the degradation of client proteins such as calcineurin. This, in turn, abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in tumor cell proliferation, migration, and survival.[1] Furthermore, this compound has been shown to suppress other pro-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis.[1]
Temozolomide, on the other hand, is a non-classical alkylating agent.[5] After oral administration, it is systemically absorbed and can cross the blood-brain barrier.[6] At physiological pH, it spontaneously converts to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][8] The cytotoxic effects of TMZ are mainly attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to mismatched base pairing during DNA replication, subsequent futile DNA mismatch repair cycles, and ultimately, cell cycle arrest and apoptosis.[5][8]
Preclinical Efficacy in Glioblastoma Models
As previously stated, direct comparative studies are lacking. The following tables summarize the available quantitative data for each compound from separate preclinical studies.
This compound In Vivo Efficacy in a U87-Luc Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Bioluminescence (Photons/s) at Day 21 | Percent Tumor Growth Inhibition vs. Control | Reference |
| Control (DMSO) | Intraperitoneal injection, daily for 5 days | Approx. 1.5 x 108 | - | [1] |
| This compound | 10 mg/kg, Intraperitoneal injection, daily for 5 days | Approx. 0.5 x 108 | >60% | [1] |
Representative Temozolomide In Vivo Efficacy in a U87MG Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 35 | Percent Tumor Growth Inhibition vs. Vehicle | Reference |
| Vehicle | Oral gavage, daily from day 7 to 35 | Approx. 1200 | - | |
| Temozolomide | 0.9 mg/kg, Oral gavage, daily from day 7 to 35 | Approx. 400 | Approx. 67% |
Experimental Protocols
This compound Glioblastoma Xenograft Study
Cell Lines and Culture: U87-luciferase expressing (U87-Luc) glioblastoma cells were used. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Animal Model: Nude mice were used for the study. All animal experiments were conducted in accordance with institutional guidelines.
Tumor Implantation: U87-Luc cells were harvested and resuspended in a suitable buffer. A total of 1 x 106 cells were subcutaneously injected into the flank of each mouse.
Treatment Regimen: When tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered via intraperitoneal injection at a dose of 10 mg/kg daily for 5 consecutive days. The control group received an equivalent volume of the vehicle (DMSO).
Efficacy Assessment: Tumor growth was monitored weekly using bioluminescence imaging. At the end of the study (3 weeks post-treatment), tumors were excised, and their volumes were calculated.
Standard Temozolomide Glioblastoma Xenograft Study (Representative Protocol)
Cell Lines and Culture: U87MG glioblastoma cells are commonly used. They are cultured in standard conditions.
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.
Tumor Implantation: For an orthotopic model, 3 x 105 U87MG cells are stereotactically implanted into the right lobe of the brain.
Treatment Regimen: Treatment is often initiated one week after tumor implantation. Temozolomide is administered by oral gavage. A common dosing schedule is daily administration for an extended period (e.g., from day 7 to day 35 post-implantation). The vehicle control group receives the same volume of the vehicle solution.
Efficacy Assessment: Tumor growth can be monitored by bioluminescence or magnetic resonance imaging (MRI). The primary endpoint is often overall survival, with mice being monitored for signs of neurological deficits or significant weight loss.
Summary and Future Directions
This compound represents a novel therapeutic strategy for glioblastoma by targeting the HSP90 chaperone network, which is critical for the function of multiple oncogenic pathways. Preclinical data indicate its potential to inhibit tumor growth in vivo. Temozolomide remains the cornerstone of GBM chemotherapy, exerting its effect through DNA alkylation.
The lack of direct comparative studies makes it difficult to definitively assess the relative efficacy of this compound and temozolomide. Future preclinical studies should include a head-to-head comparison of this compound with temozolomide in various GBM models, including patient-derived xenografts, to better understand its potential clinical utility. Furthermore, given their distinct mechanisms of action, combination studies of this compound and temozolomide could be a promising avenue for future research to overcome TMZ resistance, a significant clinical challenge.
References
- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in HSP27 and HSP90-targeting strategies for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of clinically relevant temozolomide dosing schemes in glioblastoma cancer stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitor MPT-0B640 shows potential for glioma treatment | BioWorld [bioworld.com]
- 8. HSP90 inhibitors for high-grade glioma treatment - Alexiou - Translational Cancer Research [tcr.amegroups.org]
Comparative Analysis of YZ129 and its Analogs in Targeting the HSP90-Calcineurin-NFAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the small molecule inhibitor YZ129 and its analogs. This compound has been identified as a potent inhibitor of the HSP90-calcineurin-NFAT signaling axis, demonstrating significant anti-tumor activity, particularly against glioblastoma.[1] This document summarizes the performance of this compound in comparison to its structural analogs, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Overview of this compound and its Mechanism of Action
This compound is a derivative of the initial hit compound, YZ01, and was identified as the most potent inhibitor of the calcineurin-NFAT pathway among a series of synthesized analogs.[1] Its core structure is based on 1,2-naphthalenone.[1] The primary mechanism of action of this compound involves the direct binding to Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[1] By binding to HSP90, this compound disrupts its chaperoning effect on calcineurin, a calcium-dependent phosphatase. This inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that regulates the expression of genes involved in cell proliferation, migration, and survival.[1] The inhibition of the HSP90-calcineurin-NFAT signaling pathway by this compound leads to G2/M cell cycle arrest, induction of apoptosis, and suppression of proliferation and migration in glioblastoma cells.[1]
Comparative Performance of this compound and its Analogs
The inhibitory activity of this compound and its analogs was primarily evaluated based on their ability to suppress the nuclear translocation of NFAT in HeLa cells. The half-maximal inhibitory concentration (IC50) for this effect was the key quantitative parameter for comparison. The following table summarizes the data obtained for this compound and its selected analogs, including the initial lead compound YZ01.
| Compound | Chemical Structure | Modification from YZ01 | IC50 for NFAT Nuclear Translocation (μM) |
| YZ01 | 4-((1,2-dioxo-1,2-dihydronaphthalen-4-yl)amino)naphthalene-1-sulfonic acid | - | >200 |
| This compound | 4-(isoquinolin-6-ylamino)naphthalene-1,2-dione | Replacement of 4-SO3H-naphthalene with isoquinoline | 0.82 ± 0.13 |
| YZ126 | 4-(quinolin-6-ylamino)naphthalene-1,2-dione | Replacement of 4-SO3H-naphthalene with quinoline | 5.30 ± 1.20 |
| YZ137 | 4-((5-azidopentyl)amino)naphthalene-1,2-dione | Azide derivative for click chemistry | 7.70 ± 2.40 |
| YZ138 | 4-((4-azidobutyl)amino)naphthalene-1,2-dione | Azide derivative for click chemistry | >50 |
| YZ139 | 4-((6-azidohexyl)amino)naphthalene-1,2-dione | Azide derivative for click chemistry | 21.3 ± 4.5 |
Data sourced from Liu et al., Cell Chemical Biology, 2019.[1]
As the data indicates, this compound, with an isoquinoline moiety, demonstrates a significantly more potent inhibitory effect on NFAT nuclear translocation compared to the original lead compound YZ01 and other analogs.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the inhibitors.
Caption: this compound inhibits HSP90, disrupting calcineurin stability and NFAT signaling.
Caption: Workflow for in vitro and in vivo evaluation of this compound and its analogs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.
Cell Culture
-
Cell Lines: Human glioblastoma U87-MG cells and HeLa cells were obtained from the American Type Culture Collection (ATCC). A HeLa cell line stably expressing NFAT1-GFP was also utilized.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
NFAT Nuclear Translocation Assay
-
Cell Seeding: HeLa cells stably expressing NFAT1-GFP were seeded in 96-well plates.
-
Compound Incubation: Cells were pre-incubated with various concentrations of this compound or its analogs for 1 hour.
-
NFAT Translocation Induction: Thapsigargin (TG) was added to a final concentration of 1 µM to induce store-operated Ca²⁺ entry and subsequent NFAT nuclear translocation.
-
Imaging: After 30 minutes of incubation with TG, cells were fixed with 4% paraformaldehyde. The localization of NFAT1-GFP was visualized using a high-content imaging system.
-
Quantification: The ratio of nuclear to cytosolic fluorescence intensity of NFAT1-GFP was quantified to determine the extent of nuclear translocation. IC50 values were calculated by fitting the dose-response curves using GraphPad Prism software.[1]
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: U87-MG cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with this compound at various concentrations.
-
Incubation: The cells were incubated for 48 hours.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well, and the plate was incubated for an additional 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control (DMSO-treated) cells.
Wound Healing Assay (Cell Migration)
-
Cell Seeding: U87-MG cells were grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
-
Compound Treatment: The cells were washed with PBS to remove detached cells and then incubated with DMEM containing this compound or vehicle (DMSO).
-
Imaging: Images of the wound were captured at 0 and 24 hours.
-
Analysis: The width of the wound was measured at different time points to determine the rate of cell migration into the scratched area. The mean number of cells in the denuded area was reduced by approximately 60% in the this compound-treated group compared to the control.[1]
In Vivo Xenograft Model
-
Cell Implantation: Nude mice were subcutaneously injected with U87-MG cells engineered to express luciferase (U87-Luc).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with this compound via intraperitoneal injection daily for 5 days.
-
Tumor Monitoring: Tumor size was monitored weekly using bioluminescence imaging.
-
Toxicity Assessment: The body weight of the mice was monitored, and major organs were collected for hematoxylin and eosin (H&E) staining to assess for any potential toxicity.[1]
Conclusion
The comparative analysis reveals that this compound is a highly potent inhibitor of the HSP90-calcineurin-NFAT pathway, significantly surpassing the activity of its parent compound YZ01 and other synthesized analogs. Its ability to effectively suppress glioblastoma cell proliferation and migration in vitro and inhibit tumor growth in vivo with limited toxicity underscores its potential as a promising therapeutic candidate for the treatment of glioblastoma. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound and its analogs by the research community.
References
On-Target Engagement of YZ129: A Comparative Guide for Researchers
This guide provides an objective comparison of YZ129's performance in engaging its target, Heat Shock Protein 90 (HSP90), with other known HSP90 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research. The data presented is compiled from various studies, and direct comparisons should be interpreted with consideration for potential variations in experimental conditions.
Mechanism of Action
This compound is an inhibitor of the HSP90-calcineurin-NFAT signaling pathway. It directly binds to the ATP-binding pocket of HSP90, antagonizing its chaperone function. This disruption leads to the destabilization and subsequent degradation of HSP90 client proteins, many of which are crucial for tumor cell survival and proliferation. A key downstream effect of this compound is the suppression of calcineurin-mediated dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), which prevents its translocation to the nucleus and the subsequent transcription of pro-oncogenic genes.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the HSP90-calcineurin-NFAT signaling pathway.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized HSP90 inhibitors.
Table 1: HSP90 Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values for the binding of various inhibitors to HSP90, as determined by a competitive fluorescence polarization assay. Lower IC50 values indicate higher binding affinity.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 29.5 | Competitive Fluorescence Polarization | |
| 17-AAG | Comparable to this compound | Competitive Fluorescence Polarization | |
| AUY922 | <10 | Cell Viability (ARPE-19) | |
| Ganetespib (STA-9090) | 4.1 - 18.4 | Cell Viability (Lung Adenocarcinoma) |
Note: Data for AUY922 and Ganetespib are from cell viability assays and not direct binding assays, which may not solely reflect HSP90 binding affinity.
Table 2: Inhibition of NFAT Nuclear Translocation
This table shows the IC50 value for this compound's ability to inhibit the nuclear translocation of NFAT, a key downstream effector of the HSP90-calcineurin pathway.
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | 820 | Glioblastoma |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Competitive Fluorescence Polarization Assay for HSP90 Binding
This assay quantitatively determines the binding affinity of a test compound to HSP90 by measuring the displacement of a fluorescently labeled ligand.
Workflow Diagram
Caption: Workflow for the competitive fluorescence polarization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human HSP90α protein (e.g., 100 nM) in FP assay buffer (20 mM HEPES, 50 mM KCl, 2 mM DTT, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin, pH 7.5).
-
Prepare a 4X solution of a fluorescent probe, such as FITC-conjugated geldanamycin (GA-FITC) (e.g., 10 nM), in FP assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and control inhibitors (e.g., 17-AAG) in FP assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the 2X HSP90α solution to each well.
-
Add 25 µL of the various concentrations of the test compound or control to the appropriate wells.
-
Add 25 µL of the 4X GA-FITC solution to all wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FITC).
-
Calculate the percentage of inhibition of probe binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., glioblastoma cell line U87) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for HSP90.
-
-
Data Analysis:
-
Quantify the band intensities of HSP90 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble HSP90 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Western Blot Analysis of HSP90 Client Proteins
This protocol is used to determine the effect of this compound on the protein levels of HSP90 client proteins, such as AKT and CDK4, which are expected to be degraded upon HSP90 inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound or a positive control inhibitor (e.g., 17-AAG) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the client proteins of interest (e.g., anti-AKT, anti-CDK4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control. A dose-dependent decrease in the levels of client proteins indicates effective HSP90 inhibition by this compound.
-
Validating YZ129 Specificity: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YZ129, a novel inhibitor of the HSP90-calcineurin-NFAT pathway, with the established HSP90 inhibitor 17-AAG.[1][2][3][4] We present supporting experimental data on their activity in glioblastoma models and detail the methodologies for key validation experiments. Crucially, this guide outlines a "gold standard" experimental workflow using knockout models to definitively validate the on-target specificity of this compound, a critical step in its development as a therapeutic agent.
Performance Comparison: this compound vs. 17-AAG
This compound has been identified as a potent inhibitor of the HSP90-calcineurin-NFAT signaling axis, demonstrating significant anti-tumor activity against glioblastoma (GBM).[1][2][3] Its proposed mechanism involves direct binding to Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2][3] To objectively evaluate its performance, we compare its key activity metrics with those of 17-AAG (Tanespimycin), a well-characterized HSP90 inhibitor that has undergone extensive preclinical and clinical investigation.[5][6]
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | HSP90 | Competitive Binding (vs. Geldanamycin-FITC) | 29.5 nM | - | [1] |
| 17-AAG | HSP90 | Competitive Binding (vs. Geldanamycin-FITC) | 5.90 μM (for NFAT nuclear entry) | HeLa | [1] |
| This compound | NFAT Nuclear Translocation | High-Content Imaging | 820 nM | HeLa | [2][4] |
| This compound | Cell Proliferation (WST-1 Assay) | ~2.5 µM | U87 Glioblastoma | [2] | |
| 17-AAG | Cell Proliferation | Not specified in direct comparison | Various Glioblastoma Lines | [5][6] |
Table 2: Cellular Effects in U87 Glioblastoma Cells (Treatment with 5 µM this compound for 24h)
| Parameter | Assay | Effect of this compound | Reference |
| Cell Cycle | Propidium Iodide Staining & Flow Cytometry | G2/M Phase Arrest | [2] |
| Apoptosis | Active Caspase-3 Staining | 2-fold increase in apoptotic cells | [1] |
| Proliferation | Ki67 Staining | 2.5-fold reduction in Ki67-positive cells | [1] |
Validating On-Target Specificity with Knockout Models
While biochemical assays demonstrate a direct interaction between this compound and HSP90, definitive validation of its on-target specificity requires genetic approaches.[1] The use of HSP90 knockout or knockdown models is the gold standard to ascertain that the observed cellular effects of this compound are indeed mediated through the inhibition of HSP90. To date, published studies on this compound have not included such genetic validation. Therefore, we propose the following experimental workflow.
Signaling Pathway of this compound Action
This compound inhibits the HSP90-calcineurin-NFAT signaling pathway. HSP90 acts as a chaperone for calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and subsequent transcription of pro-oncogenic genes. By inhibiting HSP90, this compound disrupts this process.
Experimental Protocols
HSP90 Knockout via CRISPR/Cas9
-
Objective: To generate a stable HSP90 knockout glioblastoma cell line.
-
Methodology:
-
Design and synthesize at least two independent single guide RNAs (sgRNAs) targeting different exons of the HSP90AA1 gene.
-
Clone sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transfect wild-type glioblastoma cells (e.g., U87) with the sgRNA/Cas9 plasmids.
-
Select for transfected cells using puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Validate HSP90 knockout in individual clones by Western blot and Sanger sequencing of the targeted genomic locus.
-
Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound to HSP90.
-
Methodology:
-
Use a fluorescently labeled HSP90 ligand (e.g., Geldanamycin-FITC) as a probe.
-
In a 96-well plate, incubate a constant concentration of purified HSP90 protein and the fluorescent probe.
-
Add increasing concentrations of this compound or a competitor (e.g., 17-AAG).
-
Measure the fluorescence polarization after incubation.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the compound.
-
Calculate the IC50 value from the dose-response curve.
-
NFAT Nuclear Translocation Assay
-
Objective: To quantify the effect of this compound on NFAT nuclear translocation.
-
Methodology:
-
Seed cells stably expressing a fluorescently tagged NFAT (e.g., NFAT-GFP) onto glass-bottom plates.
-
Treat cells with DMSO (vehicle control), this compound, or 17-AAG for a specified time.
-
Induce NFAT translocation with a calcium ionophore (e.g., ionomycin).
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the ratio of nuclear to cytoplasmic NFAT fluorescence intensity.
-
Cell Viability Assay (WST-1)
-
Objective: To assess the effect of this compound on the metabolic activity of glioblastoma cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[7]
-
Treat cells with a serial dilution of this compound or 17-AAG for 24-72 hours.[7]
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Active Caspase-3 Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Culture cells on coverslips and treat with DMSO or this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% serum in PBS).
-
Incubate with a primary antibody against cleaved (active) Caspase-3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of Caspase-3 positive cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with DMSO or this compound for the desired duration.
-
Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.[1][8][9]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1][8]
-
Incubate at room temperature for 15-30 minutes in the dark.[8]
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for YZ129
Date of Issue: November 20, 2025
Disclaimer: YZ129 is a fictional compound. This document is intended to serve as a template for laboratory safety and chemical handling protocols. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all applicable local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of the hypothetical compound this compound, a potent cytotoxic agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal, minimizing risk to personnel and the environment.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of the hazards associated with this compound is critical before any handling or disposal procedures are initiated. The following table summarizes the hypothetical properties of this compound.
| Property | Value |
| Chemical Name | 1-(4-cyanophenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
| Molecular Formula | C₁₇H₁₅N₃O |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and ethanol; insoluble in water |
| Hazard Class | 6.1 (Toxic)[1][2] |
| Primary Hazards | Highly toxic by ingestion, inhalation, and skin contact. Potential mutagen and teratogen. |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Due to the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.
Required PPE:
-
Gloves: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A buttoned, full-length lab coat is required.
-
Respiratory Protection: When handling the solid form or creating solutions, work within a certified chemical fume hood.
General Safety Precautions:
-
Always handle this compound in a designated area, away from general lab traffic.
-
Avoid the creation of dust or aerosols.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
All personnel handling this compound must be trained on these procedures and the associated risks.
Section 3: this compound Disposal Workflow
The following diagram and step-by-step instructions outline the mandatory workflow for the disposal of this compound waste.
Caption: this compound Disposal Workflow
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, determine if the this compound waste is solid or liquid.
-
Solid Waste: Includes contaminated gloves, bench paper, empty vials, and other disposable labware.
-
Liquid Waste: Includes unused this compound solutions and the first rinse of any contaminated glassware.[3]
-
-
Waste Accumulation:
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag.[6] The label must include:
-
Storage: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be away from general lab traffic and under the supervision of trained personnel.[5] Incompatible wastes should be segregated to prevent reactions.[7]
-
Disposal: Once the waste container is full, or within 90 days of the accumulation start date, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[4] Complete any required waste pickup forms and follow their specific procedures.
Section 4: Decontamination and Spill Procedures
Decontamination:
-
Glassware: Reusable glassware contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol) to dissolve the compound. This initial rinsate must be collected as hazardous waste.[3] After the initial rinse, glassware can be washed with soap and water.[8][9]
-
Surfaces and Equipment: Decontaminate work surfaces and equipment by wiping them down with a solvent known to dissolve this compound, followed by a standard laboratory disinfectant or cleaning agent.[8] All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[8]
Spill Response:
-
Minor Spill (<100 mg or <10 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in.[10]
-
Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Major Spill (>100 mg or >10 mL of dilute solution):
-
Evacuate the immediate area and alert others.[11]
-
If the spill is flammable, turn off any nearby ignition sources.[11]
-
Close the laboratory doors to contain the spill.[11]
-
Contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Section 5: Experimental Protocols
Protocol for the Neutralization of this compound (for analytical purposes only, not for bulk disposal):
This protocol is for the analytical-scale degradation of this compound to a less hazardous substance for testing purposes. This method is not suitable for the disposal of bulk this compound waste.
-
Materials:
-
This compound sample
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
In a fume hood, add 1 mL of the this compound solution to 9 mL of 1 M NaOH.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Analyze the resulting solution by HPLC to confirm the degradation of this compound.
-
For further information, please contact your institution's Chemical Safety Officer or Environmental Health & Safety department.
References
- 1. leadlab.com [leadlab.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. uab.edu [uab.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Essential Safety and Operational Guide for Handling YZ129
This document provides immediate safety, handling, and disposal protocols for YZ129, a small molecule inhibitor of the HSP90-calcineurin-NFAT pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Molecular Weight: 300.317 g/mol [1]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory to prevent exposure.
1. Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
An eye-wash station should be readily accessible.[1]
2. Personal Protective Equipment: A summary of required PPE is provided below.
| Protection Type | Specific Requirement | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Avoids skin contact. |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosol formation is likely). | Prevents inhalation. |
| Body Protection | Full protective clothing as needed. | Protects against widespread contamination. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Accidental Release and First Aid Measures
1. Accidental Release:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if safe to do so.[1]
-
Do not let the product enter drains or water courses.[1]
-
For solids: Sweep up and shovel.
-
For solutions: Absorb with a liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collect spillage and place it in a suitable container for disposal.[1]
2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1] |
| In Case of Skin Contact | Immediately wash skin with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Call a physician.[1] |
| If Inhaled | Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
Storage and Disposal Plan
1. Storage Conditions: Proper storage is crucial for maintaining the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1]
-
Protect from direct sunlight and sources of ignition.[1]
2. Disposal Plan: All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of unused this compound and its container at an approved waste disposal plant.[1]
-
Do not dispose of it into the environment, as it is very toxic to aquatic life.[1]
-
Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled hazardous waste container.
Disposal Decision Pathway
Caption: Decision pathway for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
